molecular formula C9H8N2OS B188846 4-(2-amino-4-thiazolyl)phenol CAS No. 57634-55-6

4-(2-amino-4-thiazolyl)phenol

Cat. No.: B188846
CAS No.: 57634-55-6
M. Wt: 192.24 g/mol
InChI Key: QGSJYYIRAFRPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-4-thiazolyl)phenol is a high-value phenolic thiazole derivative that serves as a versatile chemical building block for the synthesis of novel bioactive molecules in medicinal chemistry and drug discovery research . The 2-aminothiazole scaffold is a privileged structure in pharmacology and is a fundamental component of several clinically applied drugs, such as the anticancer agents dasatinib and alpelisib, underscoring its therapeutic relevance . This compound has demonstrated significant promise in early-stage investigations, showing potential as a therapeutic agent for certain medical conditions, and is utilized in studies focusing on antioxidant and antibacterial applications . Its research value is further highlighted by its mechanism of action; the compound has been identified as an inhibitor of key enzymes, including Leukotriene A-4 hydrolase (LTA4H) and fructose-1,6-bisphosphatase (FBPase), which are implicated in inflammatory and metabolic pathways . Researchers leverage this compound as a core intermediate to develop novel thiazole-based derivatives, which are extensively profiled for cytotoxic activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers . The structure-activity relationship (SAR) explorations of the 2-aminothiazole framework, particularly modifications at the 2-amino group and the 4-aryl position, are crucial for optimizing potency and selectivity toward specific biological targets . Furthermore, its incorporation into hybrid molecules, such as thiazolyl-catechol structures, has led to compounds with significant antioxidant and cytotoxic activities, enabling the development of potential novel therapeutic agents with enhanced efficacy .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSJYYIRAFRPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323956
Record name 4-(2-Amino-1,3-thiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57634-55-6
Record name 4-(2-Amino-4-thiazolyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057634556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57634-55-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-Amino-1,3-thiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-amino-1,3-thiazol-4-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-AMINO-4-THIAZOLYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLP0GI2196
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-amino-4-thiazolyl)phenol via the Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 4-(2-amino-4-thiazolyl)phenol, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis is the Hantzsch thiazole reaction, a classic and efficient method for the construction of the thiazole ring. This guide details the reaction mechanism, provides a comprehensive experimental protocol, and presents key data in a structured format.

Introduction

The 2-aminothiazole moiety is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities. The title compound, this compound, combines this important pharmacophore with a phenol group, making it a versatile intermediate for the synthesis of novel drug candidates. The Hantzsch reaction, first described in 1887, remains a fundamental and highly efficient method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide derivative.[1]

The Hantzsch Thiazole Synthesis: Mechanism

The Hantzsch synthesis of this compound proceeds through a well-established reaction pathway. The reaction involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 2-chloro-1-(4-hydroxyphenyl)ethanone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-aminothiazole product.

Caption: Reaction mechanism of the Hantzsch synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting material and the final product.

Synthesis of 2-chloro-1-(4-hydroxyphenyl)ethanone (α-chloro-4-hydroxyacetophenone)

The key starting material, 2-chloro-1-(4-hydroxyphenyl)ethanone, can be synthesized via the chlorination of 4-hydroxyacetophenone.

Materials:

  • 4-hydroxyacetophenone

  • Sulfuryl chloride (SO₂Cl₂)

  • Methanol

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • Dissolve 4-hydroxyacetophenone (1.0 eq) in a mixture of methanol and ethyl acetate/dichloromethane.

  • Cool the stirred mixture to a temperature between 293–303 K (20–30 °C).

  • Add sulfuryl chloride (1.1 eq) dropwise to the solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

ParameterValueReference
Reactant Ratio4-hydroxyacetophenone : SO₂Cl₂ (1 : 1.1)[2]
SolventMethanol, Ethyl acetate/Dichloromethane[2]
Temperature293–303 K[2]
Reaction Time1 hour[2]
Synthesis of this compound

The Hantzsch condensation of 2-chloro-1-(4-hydroxyphenyl)ethanone with thiourea yields the target compound.

Materials:

  • 2-chloro-1-(4-hydroxyphenyl)ethanone

  • Thiourea

  • Ethanol (absolute)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-1-(4-hydroxyphenyl)ethanone (1.0 eq) in absolute ethanol.

  • Add thiourea (1.1-1.5 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[1]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold deionized water to precipitate the product.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.[1]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with deionized water to remove any inorganic salts.

  • Dry the crude product. For further purification, recrystallization from ethanol or an ethanol/water mixture can be performed.

ParameterValueReference
Reactant Ratioα-haloketone : thiourea (1.0 : 1.1-1.5)[1]
SolventAbsolute Ethanol[1]
TemperatureReflux[1]
Reaction Time1-3 hours[1]

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is a two-stage process.

Workflow cluster_stage1 Stage 1: Synthesis of Starting Material cluster_stage2 Stage 2: Hantzsch Thiazole Synthesis S1_1 Dissolve 4-hydroxyacetophenone S1_2 Add Sulfuryl Chloride S1_1->S1_2 S1_3 Reaction at Room Temperature S1_2->S1_3 S1_4 Work-up and Purification S1_3->S1_4 S1_5 2-chloro-1-(4-hydroxyphenyl)ethanone S1_4->S1_5 S2_1 Dissolve α-haloketone and thiourea in Ethanol S1_5->S2_1 Use as starting material S2_2 Reflux Reaction Mixture S2_1->S2_2 S2_3 Precipitation in Water S2_2->S2_3 S2_4 Neutralization and Filtration S2_3->S2_4 S2_5 Purification (Recrystallization) S2_4->S2_5 S2_6 This compound S2_5->S2_6

Caption: Experimental workflow for the synthesis of this compound.

Summary of Key Findings and Data

Characterization Data for this compound:

PropertyValueReference
Molecular FormulaC₉H₈N₂OS[2]
Molecular Weight192.24 g/mol [2]
CAS Number57634-55-6[2]

Spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are essential for confirming the structure of the synthesized compound. The PubChem database provides reference spectral information for 4-(2-amino-1,3-thiazol-4-yl)phenol.[2]

Troubleshooting and Optimization

  • Low Yield: Incomplete reaction can be addressed by extending the reflux time or ensuring the use of anhydrous ethanol. The purity of the starting α-haloketone is also crucial.

  • Purification Issues: If the product is difficult to crystallize, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is recommended to determine the optimal reaction time and prevent the formation of byproducts.

  • Alternative Methods: For a more environmentally friendly approach, a solvent-free Hantzsch condensation can be considered, where the reactants are heated together directly.[3] Microwave-assisted synthesis is another option that can significantly reduce reaction times.

Conclusion

The synthesis of this compound via the Hantzsch reaction is a robust and accessible method for obtaining this valuable intermediate. This guide provides the necessary theoretical background and practical protocols to aid researchers and scientists in its successful synthesis. The versatility of the 2-aminothiazole scaffold ensures that this compound will continue to be of significant interest in the ongoing quest for novel therapeutic agents.

References

Spectroscopic Profile of 4-(2-amino-4-thiazolyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-amino-4-thiazolyl)phenol, a molecule of interest in pharmaceutical research and development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₉H₈N₂OS, Molecular Weight: 192.24 g/mol )[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data (Predicted and based on available spectra)

Atom NumberChemical Shift (δ, ppm)Multiplicity
C2~168Singlet
C4~148Singlet
C5~105Doublet
C1'~126Singlet
C2', C6'~128Doublet
C3', C5'~116Doublet
C4'~155Singlet

¹H NMR Data (Predicted based on analogous compounds)

Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H5~6.5 - 7.0Singlet-1H
H2', H6'~7.5 - 7.8Doublet~8.0 - 9.02H
H3', H5'~6.7 - 7.0Doublet~8.0 - 9.02H
-NH₂~5.0 - 6.0Broad Singlet-2H
-OH~9.0 - 10.0Broad Singlet-1H
Infrared (IR) Spectroscopy

The following table outlines the characteristic IR absorption bands for this compound, obtained via the KBr-Pellet technique[1].

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadO-H and N-H stretching vibrations
~3100 - 3000MediumAromatic C-H stretching
~1620StrongN-H bending (scissoring) of the primary amine
~1590StrongC=N stretching of the thiazole ring
~1510StrongAromatic C=C stretching
~1250StrongC-O stretching of the phenol
~830Strongpara-disubstituted benzene C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) indicates a molecular ion peak consistent with the compound's molecular weight[1]. A predicted fragmentation pattern is detailed below.

m/zProposed Fragment
192[M]⁺ (Molecular Ion)
175[M - NH₃]⁺
164[M - CO]⁺
136[M - C₂H₂N₂]⁺
121[C₇H₅OS]⁺
93[C₆H₅O]⁺

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is recommended to ensure the observation of exchangeable protons from the amino and hydroxyl groups. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in NMR Spectrometer transfer->spectrometer acquire_h1 Acquire 1H NMR Spectrum spectrometer->acquire_h1 acquire_c13 Acquire 13C NMR Spectrum spectrometer->acquire_c13 process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process analyze Spectral Analysis and Interpretation process->analyze

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method is commonly employed. Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis mix Mix Sample with KBr grind Grind Mixture mix->grind press Press into Pellet grind->press spectrometer Place Pellet in FTIR Spectrometer press->spectrometer acquire Acquire IR Spectrum spectrometer->acquire analyze Analyze Spectrum and Assign Peaks acquire->analyze

FTIR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

For mass analysis, a dilute solution of the compound (e.g., 1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile. The sample is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_proc Data Interpretation dissolve Dissolve Sample in Volatile Solvent ionization Ionization (e.g., ESI) dissolve->ionization separation Mass Separation (m/z) ionization->separation detection Detection separation->detection spectrum Generate Mass Spectrum detection->spectrum fragmentation Analyze Fragmentation Pattern spectrum->fragmentation

Mass Spectrometry Experimental Workflow

Conclusion

This guide provides a consolidated resource for the spectroscopic characterization of this compound. The presented data and protocols are essential for the identification, purity assessment, and structural elucidation of this compound in various research and development settings. While experimental ¹H NMR and detailed MS fragmentation data were not explicitly found in the literature, the provided predictions based on sound chemical principles offer a valuable starting point for researchers.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-amino-4-thiazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-amino-4-thiazolyl)phenol is a heterocyclic organic compound that incorporates both a phenol and a 2-aminothiazole moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and pharmaceutical research. Its derivatives have been investigated for a range of biological activities, including potential antioxidant and antibacterial properties.[1] A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and as a scaffold in drug discovery programs. This guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and illustrates its role in research workflows.

Physicochemical Properties

PropertyValueSourceNotes
IUPAC Name 4-(2-amino-1,3-thiazol-4-yl)phenolPubChem[2]-
CAS Number 57634-55-6PubChem[2], Sigma-Aldrich-
Molecular Formula C₉H₈N₂OSPubChem[2], LookChem[1]-
Molecular Weight 192.24 g/mol PubChem[2], LookChem[1]-
Appearance SolidSigma-AldrichTypically supplied as a solid powder.
Melting Point Not available-A related compound, 4-((2-aminothiazol-4-yl) amino) phenol, has a reported melting point of 142-144 °C.[3] This value is for a different molecule and should be used with caution as a reference.
Boiling Point 417.8 °C at 760 mmHgLookChem[1]This is a calculated value.
Density 1.391 g/cm³LookChem[1]This is a calculated value.
Solubility Not available-The presence of both a polar phenol group and an amino group suggests potential solubility in polar organic solvents and some degree of aqueous solubility, which would be pH-dependent. For comparison, 4-aminophenol has a water solubility of approximately 1.5 g/100 mL.[4][5]
pKa Not available-The molecule has two ionizable groups: the phenolic hydroxyl (acidic) and the amino group (basic). The pKa of the phenolic proton in phenol is approximately 10.[6] The amino group on the thiazole ring is expected to be a weak base.
logP (Octanol/Water) 1.9 (XLogP3)PubChem[2]This is a computationally predicted value, suggesting moderate lipophilicity.
Hydrogen Bond Donors 3PubChem[2]Computed value.
Hydrogen Bond Acceptors 4PubChem[2]Computed value.

Logical Workflow in Drug Discovery

The following diagram illustrates the logical flow of how this compound is utilized in a typical drug discovery and development context. Its fundamental properties inform its synthetic applications, leading to new chemical entities that are then evaluated for biological activity.

G cluster_0 Core Compound cluster_1 Property Analysis cluster_2 Application in Research cluster_3 Potential Activities A This compound C₉H₈N₂OS B Physicochemical Characterization (pKa, logP, Solubility) A->B is analyzed for C Structural Analysis (NMR, IR, MS) A->C is analyzed for D Synthetic Building Block B->D C->D E Generation of Derivative Libraries D->E enables F Biological Screening E->F are subjected to G Antioxidant Studies F->G H Antimicrobial Assays F->H I Lead Optimization G->I H->I

Role of this compound in a research workflow.

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties are outlined below. These represent standard methodologies widely used in chemical and pharmaceutical research.

Melting Point Determination

The melting point is a crucial indicator of purity.

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed and packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., a rapid ramp to approach the expected melting point, followed by a slower ramp of 1-2 °C per minute near the melting range).

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A narrow range (e.g., < 2 °C) is indicative of high purity.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is critical for predicting the ionization state of the molecule at different pH values.

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system like water/methanol if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic amino group, and separately with a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic phenol group. The titrant is added in small, precise increments.

  • Data Analysis: The pH is recorded after each addition of titrant. A titration curve (pH vs. volume of titrant) is generated. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve (often using the first or second derivative).

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a key measure of lipophilicity, which influences membrane permeability and absorption.

  • Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically pH 7.4 to mimic physiological conditions) are pre-saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then combined with an equal volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is sealed and agitated (shaken or stirred) at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Experimental Workflow Visualization

The following diagram provides a visual representation of the standard workflow for the experimental determination of the key physicochemical properties discussed.

G cluster_start cluster_mp Melting Point cluster_pka pKa Determination cluster_logp logP Determination Start Start: Purified Sample of This compound MP1 Pack Capillary Tube Start->MP1 PKA1 Prepare Solution Start->PKA1 LOGP1 Equilibrate Octanol & Aqueous Phases Start->LOGP1 MP2 Heat in Apparatus MP1->MP2 MP3 Record Melting Range MP2->MP3 PKA2 Potentiometric Titration (with Acid and Base) PKA1->PKA2 PKA3 Analyze Titration Curve & Calculate pKa PKA2->PKA3 LOGP2 Partition Compound (Shake-Flask) LOGP1->LOGP2 LOGP3 Analyze Concentrations (e.g., HPLC) LOGP2->LOGP3 LOGP4 Calculate logP LOGP3->LOGP4

Workflow for determining key physicochemical properties.

References

In-Depth Technical Guide: 4-(2-AMINO-THIAZOL-4-YL)-PHENOL (CAS Number: 57634-55-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, safety information, and biological activities of 4-(2-aminothiazol-4-yl)phenol, registered under CAS number 57634-55-6. This compound is a heterocyclic molecule featuring a phenol group attached to a 2-aminothiazole core. It serves as a versatile building block in medicinal chemistry, with demonstrated potential in the development of novel therapeutic agents due to its antioxidant and antibacterial properties.[1] This document consolidates key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and a representative signaling pathway to illustrate its potential mechanism of action as a kinase inhibitor.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-(2-aminothiazol-4-yl)phenol are summarized in the table below. These properties are essential for its handling, formulation, and application in a research setting.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂OS[1][2][3]
Molecular Weight 192.24 g/mol [1][2][3]
IUPAC Name 4-(2-amino-1,3-thiazol-4-yl)phenol[2]
Synonyms 4-(2-amino-4-thiazolyl)phenol, 2-Amino-4-(4-hydroxyphenyl)thiazole[1]
Appearance Solid (form not specified in sources)
Boiling Point 417.8 °C at 760 mmHg[1]
Flash Point 206.5 °C[1]
Density 1.391 g/cm³[1]
Vapor Pressure 1.42E-07 mmHg at 25°C[1]
Refractive Index 1.7[1]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[1]

Safety and Handling

4-(2-aminothiazol-4-yl)phenol is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes its GHS hazard classifications and associated precautionary statements.

Hazard ClassCodeDescriptionSource(s)
Acute toxicity, OralH302Harmful if swallowed[2][4]
Skin irritationH315Causes skin irritation[2][4]
Eye irritationH319Causes serious eye irritation[2][4]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[2][4]

Precautionary Statements: P261, P264, P271, P301 + P312, P302 + P352, P305 + P351 + P338[4]

Hazard Codes: Xi, Xn (Irritant, Harmful)[1]

For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) from the supplier. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of 4-(2-aminothiazol-4-yl)phenol, compiled from various research sources.

Synthesis of 2-Aminothiazole Derivatives

A common method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea.[2] The following is a general protocol based on this method.

Experimental Workflow for Hantzsch Thiazole Synthesis

G A Dissolve α-haloketone in a suitable solvent (e.g., ethanol) B Add an equimolar amount of thiourea A->B C Reflux the reaction mixture for a specified time B->C D Monitor reaction progress by TLC C->D E Cool the reaction mixture to room temperature D->E F Pour into ice-cold water and basify (e.g., with NaOH) to precipitate the product E->F G Filter, wash, and dry the crude product F->G H Recrystallize from a suitable solvent (e.g., ethanol) to purify G->H G A Prepare serial dilutions of the test compound B Add compound dilutions to microplate wells A->B C Add DPPH solution to each well B->C D Incubate in the dark at room temperature C->D E Measure absorbance at 517 nm D->E F Calculate % radical scavenging activity E->F G A Prepare serial dilutions of the test compound in growth medium B Inoculate each well with a standardized bacterial suspension A->B C Incubate the microplate at 37°C for 16-24 hours B->C D Visually inspect for bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Kinase1 Kinase 1 (e.g., PI3K) RTK->Kinase1 Activates Kinase2 Kinase 2 (e.g., Akt) Kinase1->Kinase2 Activates Kinase3 Kinase 3 (e.g., mTOR) Kinase2->Kinase3 Activates Proliferation Cell Proliferation Kinase3->Proliferation Survival Cell Survival Kinase3->Survival Inhibitor 4-(2-aminothiazol-4-yl)phenol Inhibitor->Kinase2 Inhibits

References

An In-depth Technical Guide on the Crystal Structure of Aminothiazolylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a detailed technical overview of the crystal structure analysis of aminothiazolylphenols, a class of compounds with significant interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for 4-(2-amino-4-thiazolyl)phenol, this guide focuses on the comprehensive analysis of its close structural isomer, 2-(2-amino-1,3-thiazol-4-yl)phenol , for which crystallographic data is available. This guide details the experimental methodologies for synthesis and crystallization, presents the complete crystallographic data, and discusses the potential biological implications and relevant signaling pathways associated with this scaffold.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects.[1][2] The incorporation of a phenol group into the 2-aminothiazole structure introduces a critical functional group that can participate in hydrogen bonding, act as a proton donor or acceptor, and potentially modulate the compound's interaction with biological targets. Understanding the three-dimensional arrangement of atoms, bond lengths, angles, and intermolecular interactions through single-crystal X-ray diffraction is paramount for rational drug design, structure-activity relationship (SAR) studies, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

This whitepaper serves as a technical guide to the crystal structure analysis of this important class of molecules, using 2-(2-amino-1,3-thiazol-4-yl)phenol as a definitive case study.

Experimental Protocols

Synthesis of Aminothiazolylphenols

The synthesis of this compound and its isomers is most commonly achieved via the Hantzsch Thiazole Synthesis .[3] This method involves the condensation reaction between an α-haloketone and a thioamide-containing reactant, typically thiourea.

Protocol for the Synthesis of this compound:

  • Materials:

    • 2-Bromo-4'-hydroxyacetophenone (1.0 equivalent)

    • Thiourea (1.1 equivalents)

    • Ethanol (solvent)

    • Sodium Bicarbonate (for neutralization)

  • Procedure:

    • 2-Bromo-4'-hydroxyacetophenone (1.0 eq) is dissolved in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Thiourea (1.1 eq) is added to the solution.

    • The reaction mixture is heated to reflux and maintained for 3 to 6 hours.

    • Reaction progress is monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

    • Upon completion, the mixture is cooled to room temperature. The product often precipitates as the hydrobromide salt.

    • The precipitate is collected by vacuum filtration.

    • To obtain the free base, the collected hydrobromide salt is dissolved in a minimal amount of warm water and neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The precipitated free base, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

    • Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]

Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is a critical step that often requires empirical optimization.

  • Protocol for Crystallization:

    • The purified aminothiazolylphenol compound is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone).

    • The solution is filtered while hot to remove any insoluble impurities.

    • The clear filtrate is allowed to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.

    • Alternatively, vapor diffusion can be employed. The compound is dissolved in a solvent in which it is readily soluble (e.g., dimethylformamide), and this solution is placed in a small open vial. The vial is then placed in a larger sealed jar containing a less polar "anti-solvent" (e.g., diethyl ether) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting gradual crystallization.

    • Once formed, single crystals are carefully selected under a microscope for mounting.

X-ray Diffraction Data Collection and Structure Refinement
  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.

    • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • A series of diffraction images are collected as the crystal is rotated through various angles.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between observed and calculated structure factors.

    • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation: Crystal Structure of 2-(2-amino-1,3-thiazol-4-yl)phenol

As a reference, the crystallographic data for the isomer 2-(2-amino-1,3-thiazol-4-yl)phenol (CCDC Deposition Number: 181938) is presented below. This data is representative of the structural features expected for this class of compounds.

Table 1: Crystal Data and Structure Refinement Details.

Parameter Value
Empirical Formula C₉H₈N₂OS
Formula Weight 192.24
Temperature 120(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.234(2) Å, α = 90°
b = 5.678(1) Å, β = 94.34(3)°
c = 13.897(3) Å, γ = 90°
Volume 882.9(3) ų
Z 4
Calculated Density 1.446 Mg/m³
Absorption Coefficient 0.302 mm⁻¹
F(000) 400
Theta Range for Data 3.26 to 27.50°
Reflections Collected 4321
Independent Reflections 2018 [R(int) = 0.0453]
Final R indices R1 = 0.0483, wR2 = 0.1105

| Goodness-of-fit on F² | 1.035 |

Table 2: Selected Bond Lengths (Å).

Bond Length (Å) Bond Length (Å)
S(1)-C(2) 1.745(2) N(3)-C(2) 1.318(3)
S(1)-C(5) 1.721(2) N(10)-C(2) 1.341(3)
C(4)-C(5) 1.359(3) C(4)-C(6) 1.472(3)

| N(3)-C(4) | 1.385(3) | C(7)-O(1) | 1.365(3) |

Table 3: Selected Bond Angles (°).

Atoms Angle (°) Atoms Angle (°)
C(5)-S(1)-C(2) 89.8(1) C(5)-C(4)-N(3) 115.3(2)
N(3)-C(2)-N(10) 118.4(2) C(5)-C(4)-C(6) 128.0(2)
N(3)-C(2)-S(1) 114.9(2) N(3)-C(4)-C(6) 116.7(2)
N(10)-C(2)-S(1) 126.7(2) C(4)-C(5)-S(1) 111.4(2)

| C(2)-N(3)-C(4) | 108.6(2) | O(1)-C(7)-C(6) | 118.0(2) |

Mandatory Visualizations

Experimental Workflow

The logical flow from starting materials to final structural analysis is a critical aspect of crystallographic studies.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage A 2-Bromo-4'-hydroxyacetophenone + Thiourea B Hantzsch Reaction (Ethanol, Reflux) A->B C Crude Product (Hydrobromide Salt) B->C D Neutralization (aq. NaHCO3) C->D E Purification (Recrystallization) D->E F Single Crystal Growth (Slow Evaporation / Vapor Diffusion) E->F Pure Compound G X-ray Data Collection (Diffractometer) F->G H Structure Solution (Direct Methods) G->H I Structure Refinement (Least-Squares) H->I J Final Crystal Structure (CIF File) I->J K Crystallographic Tables (Bond Lengths, Angles, etc.)

Workflow from synthesis to final crystal structure data.
Potential Biological Signaling Pathway

2-Aminothiazole derivatives have been identified as inhibitors of several key signaling pathways implicated in cancer and inflammation.[4] One prominent mechanism involves the inhibition of protein kinases, such as Akt, and the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

G GF Growth Factors (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates CellPro Cell Proliferation & Survival Akt->CellPro Promotes ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Compound This compound (or related derivatives) Compound->Akt Inhibits Compound->COX Inhibits

Inhibition of Akt and COX pathways by aminothiazole derivatives.

Conclusion

This technical guide has outlined the comprehensive process for the synthesis and crystal structure analysis of aminothiazolylphenols, using the publicly available data for 2-(2-amino-1,3-thiazol-4-yl)phenol as a detailed example. The provided experimental protocols offer a practical framework for researchers, while the tabulated crystallographic data serves as a crucial reference for computational chemists and drug designers. The defined three-dimensional structure is fundamental to understanding how these molecules interact with biological targets, such as protein kinases and enzymes like COX. The insights gained from such analyses are invaluable for the continued development of novel 2-aminothiazole derivatives as potent therapeutic agents.

References

In-depth Technical Guide: Physicochemical Properties of 4-(2-amino-4-thiazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 4-(2-amino-4-thiazolyl)phenol, a key building block in medicinal chemistry. Due to a lack of extensive, publicly available experimental data, this document focuses on providing robust, detailed experimental protocols for the determination of its aqueous solubility and acid dissociation constants (pKa). Furthermore, it includes predicted values for these parameters to guide initial experimental design. This guide also visualizes a general synthesis pathway and a typical drug discovery workflow where this compound serves as a crucial starting material, offering a comprehensive resource for researchers in drug development.

Introduction

This compound is a heterocyclic compound incorporating a phenol, an amine, and a thiazole ring. This unique combination of functional groups makes it a versatile scaffold in the synthesis of various biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The phenolic and amino moieties provide sites for further chemical modification and play a crucial role in the molecule's interaction with biological targets. An accurate understanding of its solubility and pKa is fundamental for its application in drug design, formulation development, and pharmacokinetic studies.

Physicochemical Data

PropertyValueSourceNotes
Molecular Formula C₉H₈N₂OSPubChem[1]-
Molecular Weight 192.24 g/mol PubChem[1]-
Appearance White to off-white solidChemicalBook[2]-
Boiling Point 417.8 ± 20.0 °CChemicalBook[2]Predicted
Density 1.391 ± 0.06 g/cm³ChemicalBook[2]Predicted
pKa 8.79 ± 0.15ChemicalBook[2]Predicted
Solubility Data not available-Experimental determination is recommended.

Experimental Protocols

Given the absence of definitive experimental data, the following sections provide detailed, best-practice methodologies for the determination of solubility and pKa of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus and Reagents:

  • This compound (crystalline solid)

  • Purified water (e.g., Milli-Q or equivalent)

  • pH buffers (pH 1.2, 4.5, 6.8, and 7.4)

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

  • Syringes and filters (e.g., 0.22 µm PVDF)

Procedure:

  • Preparation: Add an excess amount of this compound to several vials containing a known volume of the desired aqueous medium (e.g., 10 mL of pH 7.4 buffer). The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter. Dilute the filtrate with a known volume of the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of the compound or by HPLC with a suitable detector.

  • Calculation: Calculate the solubility of this compound in the selected medium, taking into account the dilution factor. The experiment should be performed in triplicate.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds by measuring the pH of a solution as a function of the volume of added titrant.

Principle: The compound is dissolved in a suitable solvent (or co-solvent system for poorly soluble compounds) and titrated with a strong acid or base. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Apparatus and Reagents:

  • This compound

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Methanol or other suitable co-solvent

  • Calibrated pH meter with a combination electrode

  • Automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Thermostated reaction vessel

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of a co-solvent/water mixture (e.g., 50:50 methanol:water) to a final concentration of approximately 1 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Titration Setup: Place the solution in a thermostated vessel at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution. Stir the solution gently.

  • Titration:

    • To determine the pKa of the phenolic hydroxyl group (acidic), titrate the solution with standardized NaOH.

    • To determine the pKa of the amino group (basic), first, acidify the solution with a known excess of standardized HCl and then back-titrate with standardized NaOH.

  • Data Acquisition: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa value(s) can be determined from the pH at the half-equivalence point(s). The equivalence points can be identified from the inflection points of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.

pKa Determination (UV-Vis Spectrophotometry)

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.

Apparatus and Reagents:

  • This compound

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated pH meter

Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of buffered aqueous solutions with known pH values.

  • Spectral Measurement: Add a small, constant volume of the stock solution to each buffered solution to achieve the same final concentration. Record the UV-Vis spectrum (e.g., from 200-400 nm) for each solution.

  • Data Analysis: Identify the wavelength(s) where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the appropriate equation derived from the Beer-Lambert law and the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.[3]

Mandatory Visualizations

Synthesis Pathway

The synthesis of this compound and its derivatives often follows the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide.

G cluster_reactants Reactants alpha_haloketone α-Haloketone (e.g., 2-Bromo-1-(4-hydroxyphenyl)ethanone) hantzsch_synthesis Hantzsch Thiazole Synthesis alpha_haloketone->hantzsch_synthesis thioamide Thioamide (e.g., Thiourea) thioamide->hantzsch_synthesis product This compound hantzsch_synthesis->product

Caption: Hantzsch synthesis of this compound.

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of this compound using the shake-flask method.

G start Start add_excess Add excess compound to buffer start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_excess->equilibrate centrifuge Centrifuge to separate solid equilibrate->centrifuge sample_supernatant Filter supernatant centrifuge->sample_supernatant quantify Quantify concentration (HPLC or UV-Vis) sample_supernatant->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for solubility determination.

Logical Relationship: Drug Discovery Process

This diagram outlines a simplified, typical workflow in drug discovery, starting from a building block like this compound.

G building_block Building Block (this compound) library_synthesis Library Synthesis building_block->library_synthesis screening High-Throughput Screening (HTS) library_synthesis->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_compound Lead Compound hit_to_lead->lead_compound preclinical Preclinical Studies lead_compound->preclinical clinical_trials Clinical Trials preclinical->clinical_trials approval Regulatory Approval clinical_trials->approval

Caption: Simplified drug discovery workflow.

Conclusion

While experimental data on the solubility and pKa of this compound are currently lacking in the public domain, this technical guide provides the necessary framework for researchers to determine these critical parameters. The detailed experimental protocols for the shake-flask and titration methods offer a clear path to generating reliable data. The inclusion of predicted values serves as a useful starting point for experimental design. The visualized synthesis and drug discovery workflows place this important molecule in the broader context of pharmaceutical research, underscoring its potential as a valuable scaffold for the development of new therapeutic agents. It is recommended that experimental determination of the properties outlined herein be undertaken to facilitate the progression of research involving this compound.

References

Thermal Stability and Decomposition of 4-(2-amino-4-thiazolyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no specific experimental studies on the thermal stability and decomposition of 4-(2-amino-4-thiazolyl)phenol have been publicly documented. This guide, therefore, provides a comprehensive overview based on the known physicochemical properties of the compound and the documented thermal behavior of structurally related molecules, namely aminophenols and thiazole derivatives. The information herein is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential decomposition pathways and outlining robust experimental protocols for future thermal analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under thermal stress and for designing appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₉H₈N₂OSPubChem
Molecular Weight 192.24 g/mol PubChem
Appearance SolidSigma-Aldrich
CAS Number 57634-55-6Sigma-Aldrich
Storage Temperature 2-8°C, inert atmosphere, keep in dark placeSigma-Aldrich

Inferred Thermal Behavior and Potential Decomposition Pathways

The thermal stability of an organic molecule is intrinsically linked to its structure, specifically the bond dissociation energies of its constituent functional groups and aromatic systems. For this compound, the presence of an amino group, a hydroxyl group, a thiazole ring, and a phenyl ring suggests a complex decomposition profile.

Based on studies of related compounds, the following thermal events can be anticipated:

  • Aminophenols: Thermogravimetric analysis of aminophenol isomers indicates that their decomposition is a multi-stage process. The initial weight loss is often attributed to the loss of the amino and hydroxyl groups, followed by the fragmentation of the benzene ring at higher temperatures.

  • Thiazole Derivatives: The thermal decomposition of thiazole-containing compounds can be initiated by the cleavage of the thiazole ring. Studies on various thiazole derivatives have shown that the thermolysis often starts at temperatures between 160-190°C.[1] The fragmentation of the ring can lead to the release of sulfur- and nitrogen-containing volatile products.[2]

Considering these points, a hypothetical thermal decomposition pathway for this compound is proposed in the diagram below. The decomposition is likely to initiate with the loss of the amino and hydroxyl groups, followed by the fragmentation of the thiazole and phenyl rings at elevated temperatures.

Decomposition_Pathway cluster_0 Initial Decomposition cluster_1 Ring Fragmentation cluster_2 Final Product This compound This compound Intermediate_1 Loss of NH2 and OH groups This compound->Intermediate_1 Heat (T1) Volatiles_1 NH3, H2O Intermediate_1->Volatiles_1 Intermediate_2 Thiazole and Phenyl Ring Cleavage Intermediate_1->Intermediate_2 Heat (T2 > T1) Volatiles_2 SOx, NOx, COx, Hydrocarbons Intermediate_2->Volatiles_2 Char_Residue Carbonaceous Residue Intermediate_2->Char_Residue

Figure 1: Proposed Thermal Decomposition Pathway.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following are detailed, generalized experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation temperatures of the compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).[3]

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600-800°C at a constant heating rate of 10°C/min.[3][4]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to each stage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[5] Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.[5]

    • Temperature Program:

      • Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10°C/min.

      • Hold isothermally for 2-5 minutes to ensure complete melting.

      • Cool the sample to a sub-ambient temperature (e.g., -20°C) at a controlled rate (e.g., 10°C/min).

      • Reheat the sample to the final temperature at 10°C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the melting point (Tm) from the peak of the endothermic event in the first heating cycle.

    • Identify any other thermal events, such as glass transitions (Tg) or crystallization events (Tc).

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

Experimental Workflow

The logical flow of operations for a comprehensive thermal analysis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_preparation Sample Preparation & Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation cluster_reporting Reporting Sample Weigh Sample (2-10 mg) TGA_Setup TGA Instrument Setup (Inert Atmosphere, Temp Program) Sample->TGA_Setup DSC_Setup DSC Instrument Setup (Inert Atmosphere, Temp Program) Sample->DSC_Setup TGA_Run Perform TGA Scan TGA_Setup->TGA_Run DSC_Run Perform DSC Scan DSC_Setup->DSC_Run TGA_Data Analyze TGA/DTG Curves (Tonset, % Mass Loss) TGA_Run->TGA_Data DSC_Data Analyze DSC Thermogram (Tm, ΔHf) DSC_Run->DSC_Data Combined_Analysis Correlate TGA and DSC Data TGA_Data->Combined_Analysis DSC_Data->Combined_Analysis Report Generate Technical Report Combined_Analysis->Report

Figure 2: Experimental Workflow for Thermal Analysis.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently unavailable, this guide provides a robust framework for its investigation. By leveraging knowledge from structurally similar compounds, a plausible decomposition pathway has been proposed. Furthermore, the detailed experimental protocols for TGA and DSC offer a clear roadmap for researchers to empirically determine the thermal properties of this compound. Such data is critical for ensuring the stability, safety, and efficacy of pharmaceutical products containing this molecule.

References

A Historical Perspective on the Discovery of 2-Aminothiazole Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its journey from a laboratory curiosity to a privileged structure in drug discovery is a testament to over a century of chemical innovation and biological exploration. This technical guide provides a comprehensive historical perspective on the discovery, synthesis, and evolution of 2-aminothiazole scaffolds, detailing the key scientific milestones, experimental protocols, and the elucidation of their biological significance.

The Genesis: Hantzsch's Thiazole Synthesis (1887)

The story of 2-aminothiazoles begins with the pioneering work of German chemist Arthur Hantzsch. In 1887, he reported a general method for the synthesis of thiazole rings by reacting α-haloketones with thioamides.[1][2][3] A crucial extension of this reaction, the condensation of an α-haloketone with thiourea, provided a direct route to the 2-aminothiazole core structure.[4] This reaction, now famously known as the Hantzsch thiazole synthesis, remains a fundamental and widely used method for constructing this important heterocyclic system.

Experimental Protocols: A Representative Historical Synthesis of 2-Amino-4-methylthiazole

Objective: To synthesize 2-amino-4-methylthiazole from chloroacetone and thiourea.

Materials:

  • Thiourea (1 mole)

  • Water

  • Chloroacetone (1 mole)

  • Sodium hydroxide (solid)

  • Diethyl ether

Procedure:

  • A suspension of thiourea in water is prepared in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Chloroacetone is added dropwise to the stirred suspension over a period of 30 minutes. The reaction is exothermic, and the thiourea dissolves as the reaction progresses.

  • The reaction mixture is then made alkaline by the addition of solid sodium hydroxide, with cooling to manage the heat generated.

  • An oily upper layer containing the product separates. This layer is collected, and the aqueous layer is extracted three times with diethyl ether.

  • The collected oil and the ether extracts are combined and dried over solid sodium hydroxide.

  • After filtration to remove any tars, the ether is removed by distillation.

  • The resulting crude oil is then distilled under reduced pressure to yield pure 2-amino-4-methylthiazole.

The Dawn of a New Era: The Emergence of Sulfathiazole and Antibacterial Activity

For several decades following its discovery, the 2-aminothiazole scaffold remained primarily of academic interest. However, the landscape of medicine was dramatically altered in the 1930s with the discovery of sulfonamide antibacterial agents.[1] This new class of drugs, originating from the dye industry, created a surge in the synthesis and biological evaluation of related heterocyclic compounds.[6] It was in this fervent environment of early antibiotic research that the therapeutic potential of the 2-aminothiazole moiety was first realized with the development of sulfathiazole .[7]

Sulfathiazole emerged as a potent antibacterial agent, demonstrating significant activity against a range of pathogenic bacteria.[8] Its discovery marked a pivotal moment, solidifying the importance of the 2-aminothiazole scaffold in medicinal chemistry and paving the way for the development of numerous other derivatives.

Data Presentation: Early Antibacterial Activity of Sulfonamide Derivatives

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for early sulfonamide derivatives, including those with a 2-aminothiazole core, against common bacterial pathogens. It is important to note that historical data from the early 20th century is not always presented in the standardized formats of modern research. The values presented here are representative of early findings and more recent evaluations of these foundational compounds.

CompoundBacterial StrainMIC (µg/mL)Reference
SulfathiazoleStaphylococcus aureus64 - 256[9]
SulfathiazoleEscherichia coli64 - 512[9]
SulfadiazineStaphylococcus aureus32 - 512[9]
SulfamethoxazoleStaphylococcus aureus4 - 128[9]
Experimental Protocols: Historical Synthesis of Sulfathiazole

The synthesis of sulfathiazole in the mid-20th century was a multi-step process that built upon the foundational chemistries of both sulfonamide and 2-aminothiazole synthesis. The following protocol is a representation of the methods used during that era.[7]

Objective: To synthesize sulfathiazole from p-acetamidobenzenesulfonyl chloride and 2-aminothiazole.

Materials:

  • p-Acetamidobenzenesulfonyl chloride

  • 2-Aminothiazole

  • Pyridine (as a solvent and acid scavenger)

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Condensation: p-Acetamidobenzenesulfonyl chloride is reacted with 2-aminothiazole in a suitable solvent, historically often pyridine, which also acts to neutralize the hydrochloric acid byproduct. The mixture is heated to facilitate the condensation reaction, forming the N-acetylated intermediate.

  • Hydrolysis: The resulting N-acetylsulfathiazole is then hydrolyzed to remove the acetyl protecting group. This is typically achieved by heating the intermediate with aqueous hydrochloric acid.

  • Neutralization and Isolation: The acidic solution is cooled, and the pH is carefully adjusted with a sodium hydroxide solution to precipitate the free sulfathiazole. The solid product is then collected by filtration, washed with water, and dried.

Elucidating the Mechanism of Action: The Folic Acid Synthesis Pathway

A major breakthrough in understanding how sulfathiazole and other sulfonamides exerted their antibacterial effects came in 1940 with the work of Woods and Fildes.[1] They discovered that the antibacterial action of sulfonamides could be reversed by para-aminobenzoic acid (PABA). This led to the groundbreaking hypothesis that sulfonamides act as competitive inhibitors of a bacterial enzyme that utilizes PABA.[1][2]

Subsequent research confirmed that this enzyme is dihydropteroate synthase (DHPS) , which is crucial for the bacterial synthesis of folic acid. Folic acid is an essential vitamin for the synthesis of nucleic acids and certain amino acids. Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria.[10][11] The 2-aminothiazole moiety in sulfathiazole plays a key role in the molecule's overall shape and electronic properties, allowing it to effectively mimic PABA and bind to the active site of DHPS.[12]

Mandatory Visualization: Sulfonamide Inhibition of Folic Acid Synthesis

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Reduction NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids One-Carbon Metabolism Sulfathiazole Sulfathiazole (2-Aminothiazole Derivative) Sulfathiazole->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfathiazole.

The Legacy and Continued Evolution of 2-Aminothiazole Scaffolds

The discovery of sulfathiazole and the elucidation of its mechanism of action firmly established the 2-aminothiazole scaffold as a valuable pharmacophore. While the widespread use of early sulfonamides declined with the advent of penicillin and the rise of antibiotic resistance, the story of the 2-aminothiazole scaffold was far from over.

The versatility of the Hantzsch synthesis and the favorable drug-like properties of the 2-aminothiazole ring have led to its incorporation into a vast number of drugs with diverse therapeutic applications, including:

  • Antimicrobials: Second and third-generation cephalosporin antibiotics.

  • Anti-inflammatory agents: Meloxicam and other non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer agents: Dasatinib, a tyrosine kinase inhibitor.

  • Antiviral agents

  • Antifungal agents

The historical journey of the 2-aminothiazole scaffold, from its initial synthesis by Hantzsch to its role in the first wave of antibiotics and its continued presence in modern pharmaceuticals, highlights its enduring importance in the field of drug discovery and development.

Mandatory Visualization: Historical Timeline of 2-Aminothiazole Discovery

Timeline cluster_1800 19th Century cluster_1900 20th Century 1887 1887: Hantzsch Thiazole Synthesis Discovery of the foundational reaction for thiazole and 2-aminothiazole synthesis. 1930s 1930s: Development of Sulfathiazole First major therapeutic application of a 2-aminothiazole derivative as an antibacterial agent. 1887->1930s Chemical Foundation 1940 1940: Elucidation of Mechanism of Action Discovery of PABA antagonism, leading to the understanding of folic acid synthesis inhibition. 1930s->1940 Biological Investigation Post1940s Post-1940s: Diversification of Applications Incorporation into a wide range of drugs including newer antibiotics, anti-inflammatory agents, and anticancer therapies. 1940->Post1940s Expansion of Therapeutic Use

Caption: Key milestones in the discovery and development of 2-aminothiazole scaffolds.

Conclusion

The historical trajectory of the 2-aminothiazole scaffold is a compelling narrative of scientific discovery, from fundamental organic synthesis to life-saving therapeutic applications. The initial breakthrough of the Hantzsch synthesis provided the essential chemical tool, while the subsequent era of sulfonamide discovery unveiled the profound biological potential of this heterocyclic system. The elucidation of its mechanism of action not only explained its efficacy but also laid the groundwork for the principles of antimetabolite theory in drug design. Today, the 2-aminothiazole core continues to be a privileged scaffold, demonstrating the enduring legacy of this remarkable chemical entity in the ongoing quest for novel and effective medicines.

References

Quantum Chemical Insights into 4-(2-amino-4-thiazolyl)phenol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(2-amino-4-thiazolyl)phenol. As a key building block in pharmaceutical research, understanding the fundamental quantum mechanical characteristics of this molecule is paramount for designing novel therapeutic agents.[1] This document outlines the standard computational methodologies, presents illustrative quantitative data, and visualizes the typical workflows and potential biological interactions relevant to drug development.

Introduction to this compound

This compound, with the chemical formula C₉H₈N₂OS, is a heterocyclic compound featuring a phenol ring attached to a 2-aminothiazole moiety.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The compound serves as a versatile precursor for the synthesis of numerous pharmaceutical agents, exhibiting potential antioxidant and antibacterial properties.[1] Quantum chemical calculations offer a powerful in-silico approach to predict its molecular properties, reactivity, and potential interactions with biological targets, thereby accelerating the drug discovery and development process.

Computational Methodology

The quantum chemical calculations summarized in this guide are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Software and Theoretical Level
  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry software packages.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions to accurately describe the electronic distribution, especially for the heteroatoms and potential hydrogen bonding.

Experimental Protocols

Protocol 1: Geometry Optimization The initial molecular structure of this compound is built using a molecular editor and subjected to geometry optimization. This process calculates the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The optimization is performed without any symmetry constraints to ensure the true global minimum on the potential energy surface is found.

Protocol 2: Vibrational Frequency Analysis Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and provides the theoretical infrared (IR) and Raman spectra. These spectra are invaluable for the characterization of the molecule and for interpreting experimental spectroscopic data.

Protocol 3: Electronic Property Calculation To understand the chemical reactivity and electronic transitions, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Additionally, the molecular electrostatic potential (MEP) is mapped to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its electrophilic and nucleophilic sites.

Quantitative Data Summary

The following tables present illustrative quantitative data derived from quantum chemical calculations for this compound. Note: As no specific literature with these calculations for the exact molecule was found, this data is representative of what would be expected from a DFT B3LYP/6-311++G(d,p) calculation.

Optimized Geometric Parameters (Illustrative)
ParameterBond/AngleValue
Bond LengthC-S (thiazole)1.75 Å
C=N (thiazole)1.32 Å
C-N (amino)1.37 Å
C-C (ring linkage)1.48 Å
C-O (phenol)1.36 Å
Bond AngleC-S-C (thiazole)89.5°
N-C-S (thiazole)115.2°
C-C-N (amino)125.8°
Dihedral AnglePhenol-Thiazole25.0°
Calculated Vibrational Frequencies (Illustrative)
Vibrational ModeFrequency (cm⁻¹)Description
ν(O-H)3650Phenolic O-H stretch
ν(N-H)3450, 3350Amino N-H symmetric and asymmetric stretch
ν(C=N)1620Thiazole C=N stretch
ν(C=C)1580, 1500Aromatic C=C stretch
δ(N-H)1640Amino N-H scissoring
γ(C-H)830Aromatic C-H out-of-plane bend
Electronic Properties (Illustrative)
PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Energy Gap4.6 eV
Dipole Moment3.5 D

Visualizations

Computational Workflow

computational_workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis electronic_prop Electronic Property Calculation geom_opt->electronic_prop results Optimized Geometry, Vibrational Spectra, HOMO-LUMO, MEP freq_analysis->results electronic_prop->results

Caption: A typical workflow for quantum chemical calculations.

Hypothetical Signaling Pathway Inhibition

signaling_pathway receptor Receptor Tyrosine Kinase atp_binding ATP Binding Site receptor->atp_binding atp ATP atp->atp_binding phosphorylation Phosphorylation atp_binding->phosphorylation substrate Substrate substrate->phosphorylation downstream Downstream Signaling phosphorylation->downstream molecule This compound Derivative molecule->atp_binding Inhibition

Caption: Inhibition of a kinase signaling pathway.

Conclusion

Quantum chemical calculations provide indispensable insights into the fundamental properties of this compound. The methodologies and illustrative data presented in this guide underscore the power of computational chemistry in modern drug discovery. By predicting molecular geometry, vibrational spectra, and electronic properties, researchers can better understand the behavior of this important pharmaceutical building block, rationalize its biological activity, and design more effective therapeutic agents. The synergy between in-silico studies and experimental work is crucial for accelerating the development of next-generation medicines.

References

An In-depth Technical Guide to the Tautomerism of 2-Amino-4-phenylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms of 2-amino-4-phenylthiazole, a crucial scaffold in medicinal chemistry. Understanding the tautomeric equilibrium of this compound is paramount for rational drug design, as different tautomers can exhibit varied biological activities and physicochemical properties. This document delves into the structural, spectroscopic, and computational evidence to elucidate the predominant tautomeric form and explores its relevance in a key signaling pathway.

Introduction to Tautomerism in 2-Amino-4-phenylthiazole

2-Amino-4-phenylthiazole can theoretically exist in two primary tautomeric forms: the amino form and the imino form. This prototropic tautomerism involves the migration of a proton between the exocyclic amino group and the endocyclic nitrogen atom of the thiazole ring. The equilibrium between these forms is influenced by various factors, including the solvent, temperature, and electronic effects of substituents.

The stability of these tautomers is a critical consideration in drug development. The different arrangements of protons and double bonds can lead to distinct hydrogen bonding patterns, molecular conformations, and electronic distributions, all of which dictate the molecule's interaction with biological targets.

Tautomeric Forms and Equilibrium

Computational studies on the closely related 2-amino-4-methylthiazole provide significant insights into the energetics of the tautomeric equilibrium. These studies consistently indicate that the amino tautomer is the most stable form.[1] The imino form is significantly higher in energy, suggesting that the amino form is overwhelmingly predominant under standard conditions.

Below is a diagram illustrating the tautomeric equilibrium between the amino and imino forms of 2-amino-4-phenylthiazole.

Tautomeric equilibrium of 2-amino-4-phenylthiazole.
Quantitative Data from Computational Studies

The relative energies of the tautomers of 2-amino-4-methylthiazole, a close structural analog, have been calculated using density functional theory (DFT). These calculations provide a quantitative basis for understanding the tautomeric preference.

TautomerRelative Energy (kcal/mol)Predicted Population at 298 K
Amino0.00>99.9%
Imino8.53<0.1%
Data adapted from computational studies on 2-amino-4-methylthiazole.[1]

Experimental Evidence

Spectroscopic and crystallographic data provide critical experimental validation of the tautomeric forms of 2-amino-4-phenylthiazole.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing between tautomers. In the amino form, the exocyclic nitrogen is bonded to two protons, which would typically appear as a broad singlet in the ¹H NMR spectrum. The chemical shifts of the thiazole ring protons and carbons are also characteristic of the amino tautomer's electronic structure. Available ¹H NMR and ¹³C NMR data for 2-amino-4-phenylthiazole are consistent with the presence of the amino tautomer in solution.[2][3]

Infrared (IR) Spectroscopy: IR spectroscopy can differentiate between the amino and imino forms by identifying characteristic vibrational frequencies. The amino tautomer exhibits N-H stretching vibrations, while the imino tautomer would show a C=N stretching vibration at a different frequency. The IR spectrum of 2-amino-4-phenylthiazole shows characteristic N-H stretches, further supporting the predominance of the amino form.[4]

X-ray Crystallography

The crystal structure of 2-amino-4-phenylthiazole has been determined by X-ray diffraction (CCDC 131254).[5] The solid-state structure unequivocally shows the molecule exists in the amino tautomeric form. The bond lengths and angles within the thiazole ring and the exocyclic amino group are consistent with the amino configuration.

Experimental Protocols

Synthesis of 2-Amino-4-phenylthiazole

A common and efficient method for the synthesis of 2-amino-4-phenylthiazole is the Hantzsch thiazole synthesis.[2]

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Methanol

  • Diethyl ether

  • Ammonium hydroxide solution

Procedure:

  • A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a round-bottom flask for 12 hours.

  • After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.

  • The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.

  • The crude product precipitates and is collected by filtration.

  • The product is recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.

The following diagram outlines the workflow for the synthesis of 2-amino-4-phenylthiazole.

SynthesisWorkflow cluster_reactants Reactants Acetophenone Acetophenone Reflux Reflux (12h) Acetophenone->Reflux Thiourea Thiourea Thiourea->Reflux Iodine Iodine Iodine->Reflux Wash Wash with Diethyl Ether Reflux->Wash Precipitate Precipitate with NH4OH Wash->Precipitate Filter Filter Precipitate->Filter Recrystallize Recrystallize from Methanol Filter->Recrystallize Product 2-Amino-4-phenylthiazole Recrystallize->Product

Synthesis workflow for 2-amino-4-phenylthiazole.
Characterization of Tautomers

NMR Spectroscopy:

  • Dissolve a sample of 2-amino-4-phenylthiazole in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts and integration of the signals. The presence of a signal corresponding to the NH₂ protons and the characteristic shifts of the thiazole ring protons and carbons will confirm the amino tautomer. The absence of signals expected for the imino tautomer indicates its low abundance.

X-ray Crystallography:

  • Grow single crystals of 2-amino-4-phenylthiazole suitable for X-ray diffraction, for example, by slow evaporation from a methanolic solution.

  • Mount a crystal on a goniometer head and place it in an X-ray diffractometer.

  • Collect diffraction data at a suitable temperature (e.g., 100 K).

  • Solve and refine the crystal structure using appropriate software. The resulting electron density map will reveal the positions of all atoms, confirming the tautomeric form.

Biological Relevance: Inhibition of MyD88 Signaling

2-Amino-4-phenylthiazole derivatives have emerged as promising inhibitors of the Myeloid differentiation primary response 88 (MyD88) protein.[6][7] MyD88 is a key adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a central role in the innate immune response and inflammation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

2-Amino-4-phenylthiazole-based inhibitors are thought to act by preventing the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of MyD88, a critical step for downstream signal transduction.[6]

The diagram below illustrates the MyD88-dependent signaling pathway and the proposed point of intervention by 2-amino-4-phenylthiazole derivatives.

MyD88_Pathway cluster_membrane Cell Membrane TLR Toll-like Receptor (TLR) MyD88_inactive MyD88 (monomer) TLR->MyD88_inactive Ligand Binding MyD88_dimer MyD88 Dimerization MyD88_inactive->MyD88_dimer IRAKs IRAKs MyD88_dimer->IRAKs Recruitment & Activation TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Inhibitor 2-Amino-4-phenylthiazole Derivative Inhibitor->MyD88_dimer Inhibition

MyD88 signaling pathway and inhibition.

Conclusion

References

Methodological & Application

The Versatile Building Block: 4-(2-amino-4-thiazolyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The compound 4-(2-amino-4-thiazolyl)phenol is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, comprising a phenol, a thiazole, and an amino group, provide multiple points for chemical modification, making it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed protocols for their synthesis and biological evaluation.

Applications in Drug Discovery

Derivatives of this compound have been explored for a multitude of therapeutic applications, owing to their ability to interact with various biological targets. Key areas of investigation include:

  • Oncology: Many derivatives have demonstrated potent anticancer activity by targeting crucial signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, they have been developed as inhibitors of various protein kinases.

  • Inflammation and Immunology: The scaffold has been utilized to develop inhibitors of key enzymes in inflammatory signaling cascades, such as spleen tyrosine kinase (Syk), which plays a critical role in allergic responses and autoimmune diseases.

  • Infectious Diseases: The 2-aminothiazole moiety is a well-known pharmacophore in antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against a range of pathogens.

Data Presentation

The biological activity of various derivatives of this compound is summarized below. This quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50), highlights the potential of this scaffold in developing potent therapeutic agents.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast Cancer)2.57 ± 0.16[1]
HepG2 (Liver Cancer)7.26 ± 0.44[1]
Compound 5i Protein Kinase B/AKT1.26[2]
ABL Tyrosine Kinase1.50[2]

Table 2: Kinase Inhibitory Activity of Thiazole-based Compounds

Compound ClassTarget KinaseKi (nM) or IC50 (µM)Reference
Phenylamino pyrimidine thiazolesSpleen Tyrosine Kinase (Syk)Nanomolar Ki[3]
Tanshinone I (Natural Product Syk Inhibitor)Spleen Tyrosine Kinase (Syk)IC50 = 1.64 µM[4]

Table 3: Antibacterial Activity of a 4-((2-aminothiazol-4-yl) amino) phenol Derivative (AJ-2)

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli (Gram-negative)Good potential
Staphylococcus aureus (Gram-positive)Good potential

Experimental Protocols

Detailed methodologies for the synthesis of a generic this compound derivative and for key biological assays are provided below.

Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole Derivatives

This protocol is based on the Hantzsch thiazole synthesis.

Materials:

  • Substituted phenacyl bromide (1 mmol)

  • Thiourea (1.2 mmol)

  • Copper silicate catalyst (10 mol%)

  • Ethanol (5 mL)

  • Crushed ice

  • Hot ethanol for recrystallization

Procedure:

  • In a round bottom flask, combine the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%) in ethanol (5 mL).[5]

  • Reflux the reaction mixture at 78°C. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:3).[5]

  • Upon completion, filter the reaction mixture to remove the catalyst.[5]

  • Pour the filtrate over crushed ice to precipitate the solid product.[5]

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from hot ethanol to obtain the desired 2-amino-4-phenylthiazole derivative.[5]

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is for determining the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized thiazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Propanol or DMSO to dissolve formazan crystals

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[6]

  • Formazan Solubilization: Remove the supernatant and add 100-150 µL of propanol or DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm or 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: Spleen Tyrosine Kinase (Syk) Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory activity of compounds against Syk kinase.

Materials:

  • Recombinant Syk enzyme

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4][7]

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for control).[7]

  • Add 2 µL of Syk enzyme solution diluted in kinase buffer.

  • Incubate at room temperature for 10-15 minutes.[4]

  • Initiate Reaction: Add 2 µL of a mixture of the substrate and ATP to start the kinase reaction.[7]

  • Incubate at room temperature for 40-60 minutes.[4][7]

  • Detect ADP Formation: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7]

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[7]

  • Measure Luminescence: Record the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane Receptor Immune Receptor (e.g., FcεRI) Syk Syk Receptor->Syk Activation Downstream Downstream Signaling (e.g., PLCγ, MAPK) Syk->Downstream Phosphorylation Response Cellular Response (e.g., Degranulation, Cytokine Release) Downstream->Response Inhibitor This compound Derivative Inhibitor->Syk Inhibition

Caption: Putative signaling pathway of Syk inhibition.

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Starting Materials (4-hydroxyphenacyl bromide, thiourea) Synthesis Hantzsch Thiazole Synthesis Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assay (MTT) Characterization->Anticancer Kinase Kinase Inhibition Assay (Syk) Characterization->Kinase Antibacterial Antibacterial Assay (MIC determination) Characterization->Antibacterial Data Data Analysis (IC50 / MIC determination) Anticancer->Data Kinase->Data Antibacterial->Data

Caption: General experimental workflow.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Schiff Base Derivatives from 4-(2-amino-4-thiazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from heterocyclic amines are a prominent class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The versatile imine (-C=N-) linkage and the planar structure of these molecules allow for effective interaction with various biological targets. The 4-(2-amino-4-thiazolyl)phenol scaffold is of particular interest as it combines the pharmacologically significant thiazole ring with a phenolic moiety, which is known to contribute to antioxidant and other biological activities. This document provides detailed protocols for the synthesis, characterization, and evaluation of novel Schiff base derivatives obtained from the condensation of this compound with various substituted aromatic aldehydes.

Synthesis and Characterization

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a substituted aldehyde in an alcoholic solvent, often catalyzed by a few drops of glacial acetic acid. The general reaction scheme is presented below.

General Synthetic Protocol

A solution of this compound and a substituted benzaldehyde are refluxed in methanol or ethanol. The reaction progress can be monitored by thin-layer chromatography (TLC). The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization.[1]

Experimental Protocol: Synthesis of 4-(4-((E)-(4-hydroxybenzylidene)amino)thiazol-2-yl)phenol

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.93 g, 10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add 4-hydroxybenzaldehyde (e.g., 1.22 g, 10 mmol) dissolved in 20 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Reflux the mixture with constant stirring for 4-6 hours. Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate:hexane, 1:1).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and then with diethyl ether to remove unreacted aldehydes.[1]

  • The crude product is purified by recrystallization from hot ethanol to yield the pure Schiff base.

  • Dry the purified product in a vacuum oven at 50 °C.

Characterization

The synthesized Schiff bases are characterized by various spectroscopic methods to confirm their structure.

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the range of 1606-1646 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[2][3]

  • ¹H-NMR Spectroscopy: The ¹H-NMR spectrum confirms the structure by showing a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.5 ppm.[2][3][4] The signals for the aromatic protons and other substituent groups will also be present in their expected regions.

  • ¹³C-NMR Spectroscopy: The formation of the imine bond is further confirmed by the appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 150-165 ppm.[3]

  • Mass Spectrometry: The molecular weight of the synthesized compounds can be confirmed by mass spectrometry, which should show the molecular ion peak [M]+ or [M+H]+.

Quantitative Data

The following table summarizes representative data for a series of synthesized Schiff base derivatives of this compound.

Aldehyde ReactantDerivative NameYield (%)Melting Point (°C)FT-IR (C=N, cm⁻¹)¹H-NMR (CH=N, δ ppm)
4-Hydroxybenzaldehyde4-(4-((E)-(4-hydroxybenzylidene)amino)thiazol-2-yl)phenol85245-247~1610~8.5
4-Chlorobenzaldehyde4-(4-((E)-(4-chlorobenzylidene)amino)thiazol-2-yl)phenol88210-212~1615~8.7
4-Nitrobenzaldehyde4-(4-((E)-(4-nitrobenzylidene)amino)thiazol-2-yl)phenol90228-230~1608~8.9
4-(Dimethylamino)benzaldehyde4-(4-((E)-(4-(dimethylamino)benzylidene)amino)thiazol-2-yl)phenol82195-197~1605~8.4
2-Hydroxybenzaldehyde4-(4-((E)-(2-hydroxybenzylidene)amino)thiazol-2-yl)phenol86230-232~1620~8.8

Note: The data presented in this table is illustrative and based on typical values reported for similar Schiff base derivatives.

Biological Applications and Protocols

Schiff bases of this compound are promising candidates for various biological applications, particularly as antimicrobial and antioxidant agents.

Antimicrobial Activity

The presence of the thiazole ring and the azomethine group often imparts significant antimicrobial activity to these compounds.[1] The mechanism of action is thought to involve the inhibition of essential microbial enzymes or interference with the integrity of the cell wall.[1]

Experimental Protocol: In Vitro Antibacterial Activity (Agar Well Diffusion Method)

  • Prepare a nutrient agar medium and sterilize it by autoclaving.

  • Pour the sterilized agar into sterile Petri dishes and allow it to solidify.

  • Prepare a fresh inoculum of the test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) and swab it evenly over the agar surface.

  • Punch wells of 6 mm diameter into the agar plates using a sterile cork borer.

  • Prepare stock solutions of the synthesized Schiff bases in DMSO (e.g., 1 mg/mL).

  • Add a specific volume (e.g., 100 µL) of each Schiff base solution to the respective wells.

  • Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and DMSO as a negative control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Antioxidant Activity

The phenolic hydroxyl group in the this compound moiety and potentially in the aldehyde-derived part of the molecule can act as a potent hydrogen donor, enabling the Schiff bases to scavenge free radicals.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the synthesized Schiff bases in methanol (e.g., 10, 25, 50, 100 µg/mL).

  • In a set of test tubes, add 2 mL of each concentration of the Schiff base solution.

  • Add 2 mL of the DPPH stock solution to each test tube and mix well.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Use ascorbic acid as a standard antioxidant for comparison.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start This compound + Substituted Aldehyde reaction Reflux in Ethanol (Glacial Acetic Acid catalyst) start->reaction filtration Filtration reaction->filtration recrystallization Recrystallization filtration->recrystallization product Pure Schiff Base Derivative recrystallization->product ftir FT-IR product->ftir nmr ¹H & ¹³C NMR product->nmr mass_spec Mass Spectrometry product->mass_spec antimicrobial Antimicrobial Assay product->antimicrobial antioxidant Antioxidant Assay product->antioxidant

Caption: Overall experimental workflow for the synthesis, characterization, and biological evaluation of Schiff base derivatives.

Potential Signaling Pathway Inhibition

Thiazole derivatives have been reported to exhibit anticancer activity by inhibiting key signaling pathways such as the MAPK/ERK pathway, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation and survival.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression proliferation Cell Proliferation, Survival, Angiogenesis gene_expression->proliferation schiff_base Thiazole-Phenol Schiff Base Derivative schiff_base->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a thiazole-phenol Schiff base derivative.

Antioxidant Mechanism

The antioxidant activity of phenolic Schiff bases often proceeds via a hydrogen atom transfer (HAT) mechanism to neutralize free radicals.

Caption: Antioxidant mechanism of a phenolic Schiff base via Hydrogen Atom Transfer (HAT).

References

Application Notes and Protocols for the Synthesis of 4-(2-amino-4-thiazolyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(2-amino-4-thiazolyl)phenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of this molecule have shown potential as kinase inhibitors, antibacterial agents, and anti-inflammatory molecules, making the development of robust and efficient synthetic protocols a key objective for drug discovery programs. The most common and direct route to these compounds is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

This document provides detailed experimental protocols for the synthesis of this compound, starting from commercially available precursors. It includes methods for the preparation of the key intermediate, 2-bromo-1-(4-hydroxyphenyl)ethanone, followed by its cyclization with thiourea. Alternative methods and reaction conditions are also presented to offer flexibility depending on available laboratory equipment and desired reaction times.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step sequence. The first step involves the α-bromination of 4-hydroxyacetophenone to yield 2-bromo-1-(4-hydroxyphenyl)ethanone. This intermediate is then reacted with thiourea in the second step, which proceeds via the Hantzsch thiazole synthesis to form the desired 2-aminothiazole ring.

Synthesis_Pathway cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis 4-Hydroxyacetophenone 4-Hydroxyacetophenone 2-Bromo-1-(4-hydroxyphenyl)ethanone 2-Bromo-1-(4-hydroxyphenyl)ethanone 4-Hydroxyacetophenone->2-Bromo-1-(4-hydroxyphenyl)ethanone Br2, H2SO4 (cat.) Chloroform, 65°C Thiourea Thiourea 2-Bromo-1-(4-hydroxyphenyl)ethanone->Thiourea Ethanol, Reflux This compound This compound Thiourea->this compound Hantzsch_Mechanism Haloketone α-Haloketone (2-Bromo-1-(4-hydroxyphenyl)ethanone) Intermediate1 Thiouronium Salt Intermediate Haloketone->Intermediate1 Nucleophilic Attack Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole (this compound) Intermediate2->Product Dehydration (-H2O) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Weigh Reagents (Haloketone, Thiourea) Solvent Add Solvent (e.g., Ethanol) Reagents->Solvent Setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) Solvent->Setup Heating Heat to Reflux or Microwave Irradiation Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Precipitation Pour into Water Cooling->Precipitation Filtration Collect Solid by Filtration Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Recrystallization Recrystallize from Suitable Solvent Drying->Recrystallization Characterization Characterize by NMR, IR, MS Recrystallization->Characterization

Application Notes and Protocols for 4-(2-amino-4-thiazolyl)phenol in the Development of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs. 4-(2-amino-4-thiazolyl)phenol, a derivative of this scaffold, presents a promising starting point for the development of new antibacterial agents. Its phenolic hydroxyl group and the 2-aminothiazole core offer multiple points for chemical modification to optimize antibacterial potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound and its derivatives as potential antibacterial agents.

Synthesis of this compound and Derivatives

The synthesis of the core scaffold, this compound, can be achieved through the Hantzsch thiazole synthesis. This classic method involves the reaction of an α-haloketone with a thioamide. In this case, 2-bromo-1-(4-hydroxyphenyl)ethanone is reacted with thiourea.

Protocol 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone (Precursor)

Materials:

  • 4-Hydroxyacetophenone

  • Chloroform

  • Concentrated Sulfuric Acid

  • Bromine

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Water

Procedure:

  • Dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in chloroform (50 ml) at 65°C (338 K).

  • With stirring, add concentrated sulfuric acid (3.80 ml).

  • After stirring for 10 minutes, add bromine (3.9 ml, 76.1 mmol) to the reaction solution.

  • Continue stirring for 5 hours.

  • Quench the reaction with water (60 ml).

  • Separate the layers and extract the aqueous layer with chloroform.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (30 ml).

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[1]

Protocol 2: Synthesis of this compound

Materials:

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 2-bromo-1-(4-hydroxyphenyl)ethanone (10 mmol) and thiourea (12 mmol).

  • Add methanol (20 mL) and a magnetic stir bar.

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the contents into a beaker containing 5% sodium carbonate solution (50 mL) and stir.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Antibacterial Activity Assessment

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the antibacterial activity of various thiazole derivatives against common Gram-positive and Gram-negative bacteria.

Table 1: MIC Values of Thiazolidinone Derivatives against Staphylococcus aureus and Escherichia coli

CompoundS. aureus MIC (mM)E. coli MIC (mM)
H2-380.75 - 12.5Not Reported
H2-810.75 - 12.5Not Reported
H2-390.75 - 25Not Reported
H2-740.75 - >100Not Reported

Data extracted from a study on thiazolidinone derivatives against clinical staphylococcal isolates.[2]

Table 2: MIC Values of a Schiff-base Phenol Compound against Various Bacteria

CompoundStaphylococcus aureus MIC (mg/ml)Escherichia coli MIC (mg/ml)Klebsiella pneumoniae MIC (mg/ml)Bacillus cereus MIC (mg/ml)
4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol3511

Data from a study on a synthesized Schiff-base phenol compound.[3][4]

Table 3: MIC Value of a Potent Thiazole Derivative against MRSA

CompoundMethicillin-Resistant Staphylococcus aureus (MRSA) MIC (µg/mL)
4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenolas low as 1

This lead compound demonstrated high potency both in vitro and in vivo.[5]

Experimental Protocols

This protocol follows the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

This protocol assesses the ability of the compounds to inhibit biofilm formation.

Materials:

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • 96-well flat-bottom microtiter plates

  • Bacterial strains known for biofilm formation

  • Test compounds

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or 30% Acetic Acid

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension as described in the MIC protocol.

  • Plate Preparation: Add serially diluted test compounds to the wells of a 96-well plate.

  • Inoculation and Incubation: Add the bacterial inoculum to the wells and incubate at 37°C for 24-48 hours without agitation to allow biofilm formation.

  • Washing: Carefully remove the planktonic bacteria by washing the wells gently with phosphate-buffered saline (PBS).

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet and wash the wells with water to remove excess stain.

  • Solubilization: Add 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance at 570-595 nm using a microplate reader. A significant reduction in absorbance compared to the control indicates biofilm inhibition.

Proposed Mechanism of Action: Inhibition of MurB Enzyme

Several studies suggest that thiazole derivatives exert their antibacterial effect by inhibiting enzymes involved in the bacterial cell wall synthesis pathway. One such target is the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme.

Signaling Pathway Diagram

MurB_Inhibition_Pathway UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) MurA MurA UDP_GlcNAc->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc_EP UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_EP MurB MurB UDP_GlcNAc_EP->MurB NADPH NADPH NADPH->MurB NADP NADP+ MurB->NADP UDP_MurNAc UDP-N-acetylmuramic acid (UDP-MurNAc) MurB->UDP_MurNAc Mur_Ligases Mur Ligases (MurC, D, E, F) UDP_MurNAc->Mur_Ligases Amino_Acids_ATP Amino Acids, ATP Amino_Acids_ATP->Mur_Ligases UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide (Peptidoglycan Precursor) Mur_Ligases->UDP_MurNAc_Pentapeptide Cell_Wall Bacterial Cell Wall Synthesis UDP_MurNAc_Pentapeptide->Cell_Wall Thiazolyl_Phenol This compound Derivative Thiazolyl_Phenol->Inhibition

Caption: Proposed mechanism of action of this compound derivatives.

Experimental Protocol

This protocol is a continuous spectrophotometric assay that monitors the oxidation of NADPH.

Materials:

  • Purified MurB enzyme

  • UDP-N-acetylglucosamine enolpyruvate (substrate)

  • NADPH

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test compounds

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, UDP-N-acetylglucosamine enolpyruvate, and NADPH.

  • Pre-incubation with Inhibitor: Add the test compound at various concentrations to the reaction mixture and pre-incubate with the MurB enzyme for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate Reaction: Start the reaction by adding the MurB enzyme (if not pre-incubated with the inhibitor) or the substrate.

  • Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the IC50 value of the inhibitor, which is the concentration required to inhibit 50% of the MurB enzyme activity.

Experimental and Logical Workflows

Synthesis and Initial Screening Workflow

Synthesis_Screening_Workflow Start Start: Design Analogs of This compound Synthesis Chemical Synthesis (e.g., Hantzsch reaction) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification MIC_Assay Primary Screening: MIC Determination Purification->MIC_Assay Active Active Compounds? MIC_Assay->Active Biofilm_Assay Secondary Screening: Anti-biofilm Assay Active->Biofilm_Assay Yes Inactive Inactive: Redesign or Discontinue Active->Inactive No Mechanism_Study Mechanism of Action Studies (e.g., MurB Inhibition Assay) Biofilm_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization End End: Candidate for Preclinical Studies Lead_Optimization->End

Caption: Workflow for the development of antibacterial agents.

Conclusion

This compound serves as a valuable scaffold for the development of novel antibacterial agents. The synthetic accessibility via the Hantzsch reaction allows for the generation of diverse libraries of derivatives. The protocols outlined in this document provide a comprehensive framework for the synthesis, antibacterial evaluation, and mechanistic investigation of these compounds. The identification of MurB as a potential target offers a rational basis for further optimization and development of this promising class of antibacterial agents.

References

Application Notes and Protocols: Antioxidant Activity Evaluation of 4-(2-amino-4-thiazolyl)phenol and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-amino-4-thiazolyl)phenol and its analogues are a class of compounds with significant potential in pharmaceutical research, owing to their structural resemblance to various bioactive molecules.[1] The phenolic hydroxyl group and the thiazole ring are known pharmacophores that can contribute to antioxidant activity.[2][3] Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4] Therefore, the evaluation of the antioxidant capacity of novel compounds like this compound derivatives is a critical step in their development as potential therapeutic agents.[5]

These application notes provide detailed protocols for the systematic evaluation of the antioxidant activity of this compound and its analogues using common in vitro and cell-based assays.

Data Presentation

A systematic presentation of quantitative data is crucial for comparing the antioxidant efficacy of different analogues. The following table structure is recommended for summarizing the results obtained from various antioxidant assays. IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity, with lower values indicating higher antioxidant potency. For assays like FRAP, results are often expressed as equivalents of a standard antioxidant, such as Trolox or FeSO₄.

Table 1: Comparative Antioxidant Activity of this compound and its Analogues

Compound IDStructureDPPH Scavenging (IC50, µM)ABTS Scavenging (IC50, µM)Ferric Reducing Antioxidant Power (FRAP) (µM Trolox Equivalents/µM)Cellular Antioxidant Activity (CAA) (µM Quercetin Equivalents/µM)
Parent This compoundDataDataDataData
Analogue 1 Specify SubstitutionDataDataDataData
Analogue 2 Specify SubstitutionDataDataDataData
Analogue 3 Specify SubstitutionDataDataDataData
Standard Ascorbic Acid / TroloxDataDataDataData

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6] The reduction of the deep violet DPPH radical to the pale yellow non-radical form, DPPH-H, is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[4][7]

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[8] This solution should be freshly prepared and kept in the dark.

    • Test Compounds and Standard: Prepare stock solutions of this compound, its analogues, and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions from the stock solutions.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of the test compounds or standard to the wells of a 96-well plate.[6]

    • Add 100 µL of the 0.1 mM DPPH working solution to each well.[6]

    • Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Prepare a blank well containing 100 µL of the solvent and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9][10]

  • Measurement and Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, leading to a decrease in absorbance.[8][9]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][9] Dilute the ABTS•+ solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Test Compounds and Standard: Prepare stock solutions and serial dilutions as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compounds or standard at various concentrations to the wells.[4]

    • Add 180 µL of the ABTS•+ working solution to each well.[4]

    • Incubate the plate at room temperature for 6-10 minutes.[6]

  • Measurement and Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity and the IC50 value using the same formulas as for the DPPH assay.[6]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[11] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[12]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in deionized water and adjusting the pH with acetic acid.[4]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[4]

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[4]

    • FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[4] Warm the solution to 37°C before use.

    • Standard: Prepare a standard curve using known concentrations of FeSO₄ or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample, standard, or blank (solvent) to the wells.[4]

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.[4]

    • Incubate at 37°C for 4-30 minutes.[4]

  • Measurement and Data Analysis:

    • Measure the absorbance at 593 nm.[4][13]

    • Calculate the FRAP value of the samples by comparing their absorbance to the standard curve. Results are typically expressed as FeSO₄ or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the test compound.[14][15] The assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, generated by a free radical initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] The antioxidant capacity is determined by the compound's ability to inhibit DCF formation.[17]

Protocol:

  • Cell Culture:

    • Culture human hepatocarcinoma (HepG2) or other suitable cells in a 96-well black, clear-bottom microplate until they reach 90-100% confluency.[16]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).[4]

    • Add 50 µL of DCFH-DA probe solution to all wells.[16]

    • Add 50 µL of the test compound or a standard (e.g., Quercetin) at various concentrations to the wells.[16]

    • Incubate at 37°C for 60 minutes.[16]

    • Remove the solution and wash the cells three times with PBS.[4]

    • Add 100 µL of a free radical initiator (e.g., AAPH, 600 µM) to each well.[4]

  • Measurement and Data Analysis:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically every 5 minutes for 1 hour with excitation at ~485 nm and emission at ~538 nm.[4]

    • Calculate the area under the curve (AUC) for both control and treated wells.

    • Calculate the % inhibition of DCF formation and express the results as quercetin equivalents.

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_samples Prepare Test Compound and Standard Dilutions add_samples Add Samples/Standard to 96-well Plate prep_samples->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis gen_abts Generate ABTS•+ Radical Cation prep_working Prepare ABTS•+ Working Solution gen_abts->prep_working add_abts Add ABTS•+ Solution prep_working->add_abts prep_samples Prepare Test Compound and Standard Dilutions add_samples Add Samples/Standard to 96-well Plate prep_samples->add_samples add_samples->add_abts incubate Incubate (6-10 min, RT) add_abts->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagent Prepare FRAP Working Reagent warm_reagent Warm Reagent to 37°C prep_reagent->warm_reagent add_frap Add FRAP Reagent warm_reagent->add_frap prep_samples Prepare Samples and Standard Curve add_samples Add Samples/Standard to 96-well Plate prep_samples->add_samples add_samples->add_frap incubate Incubate (4-30 min, 37°C) add_frap->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs calc_frap Calculate FRAP Value (vs. Standard Curve) measure_abs->calc_frap

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_induction Oxidative Stress Induction & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate culture_cells Culture to Confluency seed_cells->culture_cells wash1 Wash Cells with PBS culture_cells->wash1 add_probe Add DCFH-DA Probe wash1->add_probe add_compound Add Test Compound add_probe->add_compound incubate1 Incubate (1 hr, 37°C) add_compound->incubate1 wash2 Wash Cells with PBS incubate1->wash2 add_initiator Add Radical Initiator (AAPH) wash2->add_initiator measure_fluorescence Kinetic Fluorescence Reading (1 hr, 37°C) add_initiator->measure_fluorescence calc_auc Calculate Area Under Curve (AUC) measure_fluorescence->calc_auc calc_inhibition Calculate % Inhibition calc_auc->calc_inhibition express_equiv Express as Quercetin Equivalents calc_inhibition->express_equiv

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

References

Application Notes and Protocols for the Development of Anti-inflammatory Drugs Utilizing a 4-(2-amino-4-thiazolyl)phenol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of novel anti-inflammatory agents based on the 4-(2-amino-4-thiazolyl)phenol scaffold. This document outlines detailed protocols for key in vitro and in vivo assays, presents quantitative data from relevant studies, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

The this compound scaffold is a promising privileged structure in medicinal chemistry for the development of new anti-inflammatory drugs. Its derivatives have shown potential to inhibit key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the nuclear factor-kappa B (NF-κB) pathway. The presence of the phenolic hydroxyl group and the 2-aminothiazole moiety offers opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following tables summarize the anti-inflammatory activity of representative thiazole derivatives. While specific data for a wide range of this compound derivatives is still emerging, the provided data for structurally related compounds offers valuable insights for structure-activity relationship (SAR) studies.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Thiazole Derivatives

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
Celecoxib Marketed Drug>1000.05>2000[1]
Compound 5b 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative39.060.9342[1]
Compound 5d 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative93.000.83112[1]
Compound 5e 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative94.240.76124[1]
Compound 6b 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol-11.65-[2]

Table 2: In Vitro Nitric Oxide (NO) Production Inhibitory Activity in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)% Inhibition of NO ProductionIC50 (µM)Reference
Aminoguanidine 100782.1[3]
Compound 7 --12.0 ± 0.8[4]
Compound 9 --7.6 ± 0.3[4]

Table 3: In Vivo Anti-inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Rat Paw Edema Model

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference
Indomethacin 55Significant Inhibition[5]
Compound 5d 20561.64 ± 1.10[1]
Compound 5e 20563.87 ± 1.34[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of novel this compound derivatives.

In Vitro Assays

This protocol outlines the determination of the inhibitory activity of test compounds against the COX-2 enzyme.

Materials:

  • COX-2 inhibitor screening kit (e.g., Cayman Chemical, Cat. No. 560131)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • COX-2 enzyme (human recombinant)

  • Heme

  • Arachidonic acid (AA) solution

  • 1 M HCl

  • Microplate reader

Procedure:

  • Prepare the test compound solutions to the desired final concentrations (e.g., 10 µM) in DMSO.

  • In a 96-well plate, add 960 µL of reaction buffer.

  • Add 10 µL of COX-2 enzyme and 10 µL of heme to the reaction buffer.

  • Add 10 µL of the test compound solution to the mixture.

  • Incubate the plate for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of AA solution.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Follow the EIA kit manufacturer's instructions for the detection of prostaglandins.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

This protocol describes the assessment of the ability of test compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • LPS (from E. coli)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage inhibition of NO production.

In Vivo Assay

This is a widely used model for screening acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% in saline)

  • Test compounds

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups (control, standard, and test groups).

  • Administer the test compounds and the standard drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and a typical experimental workflow for screening anti-inflammatory compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cox_assay COX-2 Inhibition Assay synthesis->cox_assay Primary Screening no_assay Nitric Oxide (NO) Inhibition Assay cox_assay->no_assay cytokine_assay Cytokine (TNF-α, IL-6) Assays no_assay->cytokine_assay paw_edema Carrageenan-Induced Paw Edema cytokine_assay->paw_edema Lead Compound Selection toxicity Acute Toxicity Studies paw_edema->toxicity nfkb_pathway NF-κB Pathway Analysis (Western Blot) paw_edema->nfkb_pathway

General experimental workflow for screening anti-inflammatory compounds.

nfkb_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_active->Inflammatory_Genes Induces Transcription Thiazolylphenol This compound Derivative Thiazolylphenol->IKK Inhibits Thiazolylphenol->NFkB_active Inhibits Translocation IkB_NFkB IκB NF-κB IkB_NFkB->NFkB_active Releases

Inhibition of the NF-κB signaling pathway by thiazolylphenol derivatives.
Protocol 4: Western Blot Analysis for NF-κB Pathway Activation

This protocol is for determining the effect of test compounds on the expression and phosphorylation of key proteins in the NF-κB signaling pathway in RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • LPS

  • Test compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates at a density of 1x10^6 cells/well and incubate for 24 hours.

  • Pre-treat cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events).

  • Wash cells twice with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.[6]

Conclusion

The this compound scaffold represents a versatile platform for the design and synthesis of novel anti-inflammatory agents. The protocols and data presented in these application notes provide a solid framework for researchers to evaluate the potential of their synthesized compounds. By systematically applying these in vitro and in vivo assays and investigating the underlying mechanisms of action, promising lead candidates can be identified and advanced in the drug discovery pipeline. Further exploration of the structure-activity relationships of this scaffold is warranted to develop potent and selective inhibitors of inflammatory pathways with improved therapeutic profiles.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-(2-Amino-4-thiazolyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of 4-(2-amino-4-thiazolyl)phenol derivatives. These compounds are of significant interest in medicinal chemistry due to their structural resemblance to various bioactive molecules. The following sections outline the methodologies for determining their cytotoxic effects on cancer cell lines, elucidating the mechanism of action through apoptosis assays, and visualizing the associated signaling pathways and experimental workflows.

Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives

The cytotoxic activity of various thiazole derivatives, including those structurally related to this compound, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The data from several studies are summarized in the tables below.

Derivative TypeCell LineIC50 (µM)Reference Compound
Aminothiazole-paeonolAGS (gastric adenocarcinoma)4.05-Fluorouracil (43.8 µM)
Aminothiazole-paeonolHT-29 (colorectal adenocarcinoma)4.45-Fluorouracil (7.2 µM)
Aminothiazole-paeonolHeLa (cervical cancer)5.8-
Thiazole-conjugated amino acidA549 (lung cancer)2.07 - 8.515-Fluorouracil (3.49 - 8.74 µM)
Thiazole-conjugated amino acidHeLa (cervical cancer)2.07 - 8.515-Fluorouracil (3.49 - 8.74 µM)
Thiazole-conjugated amino acidMCF-7 (breast cancer)2.07 - 8.515-Fluorouracil (3.49 - 8.74 µM)
Arylidene-hydrazinyl-thiazolesBxPC-3 (pancreatic cancer)1.69 - 2.2-
Arylidene-hydrazinyl-thiazolesMOLT-4 (leukemia)1.69 - 2.2-
Arylidene-hydrazinyl-thiazolesMCF-7 (breast cancer)1.69 - 2.2-
Bis-ThiazoleHela (cervical cancer)0.0006-
Bis-ThiazoleKF-28 (ovarian cancer)0.0061-

Table 1: Summary of IC50 values for various thiazole derivatives against different cancer cell lines.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the this compound derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Treated and untreated cells in a 96-well plate

  • Luminometer

Protocol:

  • Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the cells.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer. Increased luminescence indicates higher caspase-3/7 activity.[4]

Western Blot Analysis of Bcl-2 and Bax Proteins

This technique is used to detect changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax, normalized to the loading control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the cytotoxic evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Screening cluster_apoptosis Mechanism of Action: Apoptosis Assays cluster_data Data Analysis & Conclusion synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 annexin_v Annexin V-FITC/PI Staining ic50->annexin_v caspase_assay Caspase-3/7 Activity Assay annexin_v->caspase_assay western_blot Western Blot (Bcl-2, Bax) caspase_assay->western_blot data_analysis Quantitative Data Analysis western_blot->data_analysis conclusion Conclusion on Cytotoxic Potential data_analysis->conclusion

Caption: Experimental workflow for cytotoxicity assessment.

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade compound This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c Release caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis Executes

Caption: Intrinsic apoptosis signaling pathway.

References

"analytical methods for the quantification of 4-(2-amino-4-thiazolyl)phenol in biological samples"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the quantification of 4-(2-amino-4-thiazolyl)phenol in biological matrices, such as human plasma and urine. Due to the absence of specific, validated analytical methods for this compound in the public domain, this application note proposes a robust and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is grounded in established principles of bioanalysis for similar phenolic and amine-containing compounds. Expected performance characteristics and validation parameters are provided to guide researchers in the implementation and validation of this method in their own laboratories.

Introduction

This compound is a molecule of interest in pharmaceutical and metabolic research. Accurate quantification of this analyte in biological samples is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This application note outlines a comprehensive analytical method using LC-MS/MS, a technique renowned for its high sensitivity and selectivity, making it ideal for the analysis of analytes in complex biological matrices. The protocol details sample preparation using solid-phase extraction (SPE), followed by reversed-phase liquid chromatography for separation, and detection by a triple quadrupole mass spectrometer.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation sample Biological Sample (Plasma/Urine) pretreatment Pre-treatment (e.g., Enzymatic Hydrolysis for Urine) sample->pretreatment Spike with Internal Standard spe Solid-Phase Extraction (SPE) pretreatment->spe Load onto SPE cartridge elution Elution spe->elution Wash & Elute evaporation Evaporation & Reconstitution elution->evaporation injection Injection into LC-MS/MS evaporation->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Acquisition & Quantification detection->quantification calibration Calibration Curve Generation quantification->calibration concentration Concentration Calculation calibration->concentration

Figure 1: General workflow for the quantification of this compound.

Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma and urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • β-glucuronidase/arylsulfatase (for urine samples)

Instrumentation

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

Detailed Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank biological matrix (plasma or urine) to prepare CC and QC samples at various concentrations.

Sample Preparation from Biological Matrix

For Plasma Samples:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.[1]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Transfer the supernatant to a clean tube for further processing or direct injection if a "dilute-and-shoot" approach is preferred after initial method development.[1]

For Urine Samples (including deconjugation):

  • Enzymatic Hydrolysis: To 1 mL of urine, add the internal standard, 500 µL of acetate buffer (pH 5.0), and β-glucuronidase/arylsulfatase. Incubate at 37°C for 4 hours or overnight.[2] This step is crucial as phenolic compounds are often excreted as glucuronide and sulfate conjugates.[3]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Loading: Load the pre-treated urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with water and then a low percentage of organic solvent to remove interferences.

    • Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing the analyte and internal standard solutions into the mass spectrometer. A precursor ion (Q1) corresponding to the protonated molecule [M+H]+ and a suitable product ion (Q3) will be selected.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA).[4] Key validation parameters are summarized in the table below with their typical acceptance criteria.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[5]
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte.
Recovery The efficiency of the extraction process should be consistent and reproducible.
Stability Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).[5]

Quantitative Data Summary (Target Parameters)

The following table presents the target quantitative performance characteristics for the proposed method.

ParameterTarget Value
Linear Range 1 - 1000 ng/mL
LLOQ 1 ng/mL
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Accuracy (%) 85 - 115%
Extraction Recovery (%) > 70%

Conclusion

This application note provides a comprehensive framework for developing and validating a sensitive and selective LC-MS/MS method for the quantification of this compound in biological samples. The proposed protocol, utilizing solid-phase extraction for sample cleanup and tandem mass spectrometry for detection, is expected to meet the rigorous demands of bioanalytical research and drug development. Adherence to the outlined validation procedures will ensure the generation of reliable and reproducible data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for the Use of 4-(2-amino-4-thiazolyl)phenol in the Preparation of Dyes and Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 4-(2-amino-4-thiazolyl)phenol as a versatile building block in the synthesis of azo dyes and the preparation of functional polymeric materials.

Section 1: Synthesis of Azo Dyes from this compound

Azo dyes are a prominent class of colored compounds characterized by the presence of an azo group (–N=N–) connecting two aromatic rings. The synthesis of these dyes from this compound involves a two-step diazotization and coupling reaction. The heterocyclic aminothiazole moiety serves as the diazo component, which, after conversion to a diazonium salt, can be coupled with various aromatic compounds to produce a wide array of colors.

Experimental Protocol: Synthesis of a Disperse Azo Dye

This protocol details the synthesis of a representative disperse azo dye by diazotizing this compound and coupling it with N,N-dimethylaniline.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-dimethylaniline

  • Sodium Acetate

  • Ethanol

  • Ice

  • Distilled Water

Procedure:

Step 1: Diazotization of this compound

  • In a 250 mL beaker, suspend 1.92 g (0.01 mol) of this compound in 20 mL of water and 3 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of this compound over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt solution. A clear solution of the diazonium salt should be obtained.

Step 2: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 10 mL of 10% acetic acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.

  • Gradually add a saturated solution of sodium acetate to adjust the pH to 4-5, promoting the completion of the coupling reaction.

  • Continue stirring for another 30 minutes.

Step 3: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product with copious amounts of cold water until the filtrate is colorless and neutral.

  • Recrystallize the crude dye from an ethanol-water mixture to obtain the pure product.

  • Dry the purified dye in a vacuum oven at 60 °C.

Data Presentation: Expected Properties of a Representative Azo Dye

The following table summarizes the expected quantitative data for the synthesized azo dye, based on typical results for similar thiazolyl azo dyes.

PropertyExpected Value
Appearance Dark red to violet powder
Yield 75-85%
Melting Point >200 °C (with decomposition)
λmax (in DMF) 530-560 nm
Molar Extinction Coefficient (ε) 25,000 - 40,000 L mol⁻¹ cm⁻¹
Solubility Soluble in DMF, DMSO; sparingly soluble in ethanol
Characterization Data (Expected)
  • FT-IR (KBr, cm⁻¹): 3400-3500 (O-H stretch of phenol), ~1600 (N=N stretch), ~1520 (C=N stretch of thiazole), ~1170 (C-O stretch of phenol).

  • ¹H NMR (DMSO-d₆, δ ppm): Aromatic protons in the range of 6.8-8.0 ppm, N(CH₃)₂ protons around 3.1 ppm, a singlet for the thiazole proton, and a broad singlet for the phenolic OH.

  • UV-Vis (DMF): A strong absorption band in the visible region (λmax ≈ 530-560 nm) corresponding to the π→π* transition of the azo chromophore.

Diagram of the Azo Dye Synthesis Workflow

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A This compound B HCl, H₂O, 0-5°C A->B Suspend C NaNO₂ Solution B->C Add dropwise D Diazonium Salt Solution C->D Forms E N,N-dimethylaniline in Acetic Acid, 0-5°C D->E Add slowly F Crude Azo Dye Precipitate E->F Couples to form G Filtration & Washing F->G H Recrystallization (Ethanol/Water) G->H I Pure Azo Dye H->I

Caption: Workflow for the synthesis of an azo dye from this compound.

Section 2: Preparation of Functional Materials

The phenolic hydroxyl group in this compound provides a reactive site for incorporation into various polymer backbones, leading to the creation of functional materials with unique properties. For instance, it can be used to synthesize polyesters, polycarbonates, or epoxy resins, imparting properties such as thermal stability, altered solubility, and potential for further functionalization.

Experimental Protocol: Synthesis of a Functional Polyester

This protocol describes a general method for the preparation of a polyester by incorporating this compound via interfacial polycondensation with a diacid chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Methanol

  • Distilled Water

Procedure:

  • In a 250 mL beaker, dissolve 1.92 g (0.01 mol) of this compound and 0.8 g (0.02 mol) of sodium hydroxide in 50 mL of water. Add a catalytic amount of tetrabutylammonium bromide.

  • In a separate beaker, dissolve 2.03 g (0.01 mol) of terephthaloyl chloride in 50 mL of dichloromethane.

  • Transfer the aqueous solution of the phenoxide to a high-speed blender.

  • With vigorous stirring, rapidly add the organic solution of the diacid chloride to the blender.

  • Continue blending for 5-10 minutes. The polyester will precipitate out of the solution.

  • Collect the polymer by filtration.

  • Wash the polymer thoroughly with water and then with methanol to remove unreacted monomers and salts.

  • Dry the functional polyester in a vacuum oven at 80 °C.

Data Presentation: Expected Properties of the Functional Polyester
PropertyExpected Characteristics
Appearance Off-white to pale yellow powder
Inherent Viscosity 0.4 - 0.8 dL/g (in a suitable solvent)
Glass Transition Temperature (Tg) 150 - 200 °C
Solubility Soluble in polar aprotic solvents like DMF, DMSO

Diagram of the Polymer Synthesis Logical Relationship

PolymerSynthesis cluster_reactants Reactants A This compound (in aqueous NaOH) C Interfacial Polycondensation (High-speed stirring, Phase-transfer catalyst) A->C B Terephthaloyl Chloride (in Dichloromethane) B->C D Crude Polyester C->D E Purification (Washing with Water & Methanol) D->E F Functional Polyester (with pendant aminothiazole groups) E->F

Caption: Logical workflow for the synthesis of a functional polyester.

Disclaimer: These protocols are generalized based on established chemical principles and literature for similar compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize conditions for their specific applications.

Troubleshooting & Optimization

"improving the yield of Hantzsch thiazole synthesis for 4-(2-amino-4-thiazolyl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing the Synthesis of 4-(2-amino-4-thiazolyl)phenol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols to enhance the yield and purity of this compound synthesized via the Hantzsch thiazole reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the most critical parameters to investigate?

A1: Low yields in the Hantzsch synthesis typically stem from four key areas: reactant quality, reaction conditions, solvent choice, and potential side reactions.[1] First, ensure the purity of your starting materials, particularly the α-haloketone (2-bromo-1-(4-hydroxyphenyl)ethanone), as impurities can lead to unwanted byproducts.[1] Next, optimize reaction conditions such as temperature and time; conventional heating often requires reflux, while methods like microwave irradiation can dramatically shorten reaction times and improve yields.[1][2] Finally, the choice of solvent is critical and should be selected based on reactant solubility and reaction efficiency.[3][4]

Q2: Which solvent system is recommended for this synthesis to maximize yield?

A2: The ideal solvent depends on the specific methodology (conventional heating, microwave, etc.). Ethanol is a common and effective solvent for this reaction.[5] However, studies have shown that a mixture of ethanol and water can significantly improve yields.[6] For greener chemistry approaches, water alone or polyethylene glycol (PEG-400) have been used successfully, with PEG sometimes offering enhanced product yields compared to other organic solvents.[7][8] Solvent-free conditions have also proven highly effective, often resulting in rapid reactions and high yields.[9][10]

Solvent SystemTypical ConditionsReported YieldKey Advantages
Ethanol RefluxGood to Excellent[5]Good reactant solubility, easy to remove.
Ethanol/Water (1:1) RefluxUp to 87%[6]Improved yield, cost-effective, environmentally benign.[6]
PEG-400 HeatingModerate to Good[7]Green solvent, can enhance reaction rates.[8]
Solvent-Free Grinding or Melting42% to 93%[9]Extremely fast, eco-friendly, simple workup.[9][10]

Q3: The starting material, 2-bromo-1-(4-hydroxyphenyl)ethanone, is a lachrymator and difficult to handle. Are there safer alternatives?

A3: Yes. To avoid handling lachrymatory α-haloketones, you can generate the necessary intermediate in situ. One effective method involves a one-pot reaction using the parent ketone (1-(4-hydroxyphenyl)ethanone), thiourea, and a catalyst system like Cu(II)-iodine.[7] This approach forms the α-iodoketone in the reaction mixture, which then immediately undergoes the Hantzsch condensation.[7] This strategy is not only safer but also reduces the number of synthetic steps.

Q4: What types of catalysts can improve the reaction rate and yield?

A4: While the Hantzsch synthesis can proceed without a catalyst, several have been shown to improve efficiency.[9][11] Heterogeneous catalysts are particularly advantageous as they are easily recoverable and reusable.[3][5]

CatalystTypical ConditionsReported YieldKey Advantages
Silica Supported Tungstosilisic Acid (SiW.SiO₂) Conventional Heating or Ultrasonic Irradiation79% to 90%[3]Reusable, efficient, and promotes a green synthesis.[3]
Copper Silicate Reflux in EthanolExcellent[5]Heterogeneous, reusable, short reaction times, and easy workup.[5]
Silica Chloride Elevated TemperatureGoodA useful heterogeneous catalyst for various organic transformations.[12]
Iodine Room TemperatureExcellentCan be used catalytically for in-situ halogenation.[7][12]

Q5: I am observing significant impurity formation. What are the likely side products and how can they be minimized and removed?

A5: Impurities often arise from side reactions of the starting materials or the product itself.[1] With thiourea, byproducts like dicyandiamide can sometimes form under harsh conditions. To minimize this, use purified reactants and optimized conditions (e.g., avoid excessively high temperatures or prolonged reaction times). Monitoring the reaction with Thin Layer Chromatography (TLC) is crucial to prevent the formation of degradation products.[4]

For purification, this compound and its hydrohalide salt often have low solubility in common organic solvents, which facilitates a simple workup.[2] The product can frequently be isolated by filtration after being precipitated from the reaction mixture.[13] If further purification is needed, recrystallization from a suitable solvent like hot ethanol or employing flash column chromatography are effective methods.[5][14]

Q6: Can this synthesis be performed using "green" or more environmentally friendly methods?

A6: Absolutely. The Hantzsch synthesis is well-suited to several green chemistry techniques that improve yield and reduce environmental impact:

  • Microwave-Assisted Synthesis: This is a highly effective method that can reduce reaction times from hours to minutes and often produces cleaner products with higher yields (often 89-95%).[2][15][16]

  • Ultrasonic Irradiation: Using ultrasound can lead to higher yields in shorter times and under milder conditions compared to conventional heating.[3]

  • Solvent-Free Reactions: Performing the reaction by grinding the solid reactants together or by melting the α-haloketone before adding thiourea can yield the product in seconds to minutes with minimal waste.[9][17]

Visualized Workflows and Mechanisms

The following diagrams illustrate the chemical mechanism, a logical troubleshooting workflow, and a comparison of different synthetic approaches.

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 Thioalkylation Intermediate reagents->intermediate1 Sₙ2 Attack intermediate2 Cyclized Hydroxy- thiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Troubleshooting_Workflow decision decision process process start_node Start: Low Yield Issue p1 Verify Purity of Starting Materials start_node->p1 Step 1 end_node Optimized Yield d1 Yield Improved? p1->d1 d1->end_node Yes p2 Step 2: Optimize Solvent & Temperature (Table 1) d1->p2 No d2 Yield Improved? p2->d2 d2->end_node Yes p3 Step 3: Introduce Catalyst (e.g., SiW.SiO₂, Table 2) d2->p3 No d3 Yield Improved? p3->d3 d3->end_node Yes p4 Step 4: Evaluate Greener Methods (Microwave / Solvent-Free) d3->p4 No p4->end_node

Caption: A logical workflow for troubleshooting low synthesis yields.

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This protocol is based on established Hantzsch synthesis procedures.[5][13]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq.) in absolute ethanol.

  • Addition of Thiourea: Add thiourea (1.1-1.2 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of cold water to precipitate the product hydrobromide salt.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove impurities. The product can be further purified by recrystallization from hot ethanol.[5]

Protocol 2: Microwave-Assisted Synthesis

This method significantly accelerates the reaction, often leading to higher yields and purity.[2][18]

  • Reactant Preparation: In a specialized microwave reaction tube equipped with a small magnetic stir bar, combine 2-chloro-1-(4-hydroxyphenyl)ethanone (1.0 eq.) and thiourea (1.1 eq.).

  • Solvent Addition: Add a minimal amount of methanol (e.g., 2-4 mL).

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Heat the mixture to 90°C for 30 minutes.[2]

  • Work-up: After the reaction, allow the tube to cool to room temperature. The solid product can typically be collected directly by filtration.

  • Purification: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials. Due to the efficiency of microwave synthesis, the product is often obtained in high purity without needing further steps.[15]

References

"common side reactions in the synthesis of 4-aryl-2-aminothiazoles and their prevention"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-aryl-2-aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and to provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 4-aryl-2-aminothiazoles, primarily via the Hantzsch thiazole synthesis.

Problem 1: Low Yield of the Desired 4-Aryl-2-aminothiazole and Presence of an Isomeric Impurity.

Question: My reaction is producing a significant amount of an impurity with the same mass as my target 4-aryl-2-(substituted)aminothiazole, leading to low yields and difficult purification. How can I resolve this?

Answer:

This is a common issue when using N-substituted thioureas and is often due to the formation of a regioisomeric byproduct, the 3-substituted-2-imino-2,3-dihydrothiazole. The formation of this isomer is highly dependent on the reaction's pH.

Root Cause Analysis:

  • Reaction Conditions: Acidic conditions are known to promote the formation of the undesired 2-imino-2,3-dihydrothiazole isomer. In contrast, conducting the reaction under neutral conditions almost exclusively yields the desired 2-(N-substituted amino)thiazole.[1]

  • Reaction Mechanism: The Hantzsch synthesis proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration. The regioselectivity of the cyclization is influenced by the protonation state of the nitrogen atoms in the thiourea intermediate.

Prevention Strategies:

  • Maintain Neutral pH: The most effective way to prevent the formation of the 2-imino isomer is to ensure the reaction is run under neutral conditions. This can be achieved by:

    • Using a non-acidic solvent like ethanol or methanol.

    • Adding a mild, non-nucleophilic base to neutralize any acid that may be generated during the reaction.

  • Controlled Work-up: During the work-up, it is crucial to neutralize the reaction mixture, typically with a weak base like sodium bicarbonate or sodium carbonate solution, before product isolation.[2] This ensures that the final product is the neutral 2-aminothiazole, which is often less soluble and can be isolated by filtration.

Illustrative Data:

The choice of reaction conditions has a significant impact on the ratio of the desired product to the isomeric byproduct.

Reaction ConditionPredominant ProductUndesired Isomer Formation
Neutral (e.g., in Ethanol)2-(N-substituted amino)thiazoleMinimal to none
Acidic (e.g., in HCl/Ethanol)3-substituted 2-imino-2,3-dihydrothiazoleSignificant

Troubleshooting Workflow for Isomer Formation:

G start Low Yield and Isomeric Impurity Detected check_ph Check Reaction pH start->check_ph acidic Is the reaction acidic? check_ph->acidic neutralize Action: Neutralize the reaction mixture with a weak base (e.g., NaHCO3). acidic->neutralize Yes monitor Monitor reaction by TLC to confirm product formation. acidic->monitor No neutralize->monitor prevention Future Prevention: - Run reaction in neutral solvent (Ethanol). - Avoid acidic catalysts. neutralize->prevention purify Purify by recrystallization or column chromatography. monitor->purify end Pure 4-Aryl-2-aminothiazole purify->end

Caption: Troubleshooting workflow for isomeric impurity.

Problem 2: Formation of Multiple Byproducts and a Complex Reaction Mixture.

Question: My reaction is messy, with multiple spots on the TLC plate, and the desired product is difficult to isolate. What could be the cause?

Answer:

A complex reaction mixture can arise from several side reactions, often related to the stability of the starting materials.

Root Cause Analysis:

  • Self-Condensation of α-Haloketone: α-Haloketones, especially those with enolizable protons, can undergo self-condensation, particularly in the presence of a base. This can lead to a variety of byproducts.

  • Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives, which will contaminate the product.[1][2][3][4][5]

  • Decomposition of Starting Materials: α-Haloketones can be unstable and may decompose over time or under harsh reaction conditions (e.g., high temperatures for prolonged periods). Thiourea can also decompose at high temperatures.

Prevention Strategies:

  • Use Fresh and Pure Reactants: Ensure the α-haloketone is pure and freshly prepared or properly stored to avoid decomposition products.

  • Control Reaction Temperature: Avoid excessively high temperatures. Running the reaction at a moderate temperature (e.g., refluxing ethanol) for the necessary time is usually sufficient.

  • Order of Reagent Addition: Adding the base (if used) slowly and at a controlled temperature can minimize side reactions of the α-haloketone.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Reaction Pathway Visualization:

G cluster_main Desired Hantzsch Reaction cluster_side1 Isomerization Side Reaction cluster_side2 α-Haloketone Side Reactions A α-Aryl-haloketone C 4-Aryl-2-aminothiazole A->C Neutral Conditions E 2-Imino-dihydrothiazole A->E Acidic Conditions F Self-Condensation Products A->F Base G Favorskii Rearrangement Products A->G Base B Thiourea B->C Neutral Conditions D N-Substituted Thiourea D->E Acidic Conditions

References

Technical Support Center: Purification of Crude 4-(2-amino-4-thiazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-(2-amino-4-thiazolyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from unreacted starting materials, byproducts from side reactions, and residual solvents. The specific impurities will largely depend on the synthetic route employed, but in the context of a Hantzsch thiazole synthesis, potential impurities may include:

  • Unreacted 2-bromo-1-(4-hydroxyphenyl)ethan-1-one: The starting α-haloketone.

  • Unreacted thiourea: The thioamide component.

  • Polymeric materials and colored byproducts: These can form under various reaction conditions.

  • Positional isomers: Depending on the precursors, there is a possibility of forming other isomers.

Q2: My crude product is a dark, sticky solid. How can I handle this?

A2: A dark and non-solid appearance often indicates the presence of significant impurities and residual solvent. Before attempting a fine purification method like recrystallization, consider the following pre-purification steps:

  • Trituration: Stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. This can help in removing highly soluble impurities and may induce solidification of the product.

  • Activated Carbon Treatment: If the color is due to highly colored byproducts, a treatment with activated carbon can be effective.[1] However, it should be used judiciously as it can also adsorb the desired product, leading to a lower yield. A small-scale trial is recommended to determine the optimal amount of activated carbon and contact time.

Q3: I am having trouble finding a suitable single solvent for recrystallization. What should I do?

A3: this compound is a polar molecule due to the presence of amino and phenolic hydroxyl groups, which can make finding an ideal single recrystallization solvent challenging. If a single solvent is not effective, a mixed-solvent system is a good alternative. This typically involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

For phenolic compounds, polar protic solvents are often good candidates. Consider solvent systems such as:

  • Ethanol/water

  • Methanol/water

  • Acetone/hexane

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this:

  • Ensure the boiling point of the recrystallization solvent is lower than the melting point of your compound (the reported melting point for this compound is 198-200 °C).[2]

  • Use a larger volume of solvent to avoid supersaturation at high temperatures.

  • Lower the temperature at which crystallization begins by adding the poor solvent at a lower temperature.

  • Try a different solvent system.

Q5: After recrystallization, the melting point of my product is still broad and lower than the literature value. What is the next step?

A5: A broad and depressed melting point is a classic indicator of impurities. If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step. For a polar compound like this compound, silica gel is a suitable stationary phase.

Troubleshooting Purification Issues

Issue Potential Cause Recommended Solution
Low recovery after recrystallization - Using too much solvent. - Premature crystallization during hot filtration. - The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask). - Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration to minimize solubility.
No crystal formation upon cooling - The solution is not saturated. - The solution is supersaturated.- If the solution is not saturated, evaporate some of the solvent to increase the concentration. - To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod at the meniscus, or add a seed crystal of the pure compound.
Product streaks on the TLC plate during column chromatography - The compound is too polar for the chosen mobile phase. - The compound is interacting strongly with the acidic silica gel.- Increase the polarity of the mobile phase (e.g., by increasing the proportion of methanol in a dichloromethane/methanol mixture). - Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.
Co-elution of impurities in column chromatography - The polarity of the impurity is very similar to the product.- Use a shallower solvent gradient during elution to improve separation. - Try a different solvent system with different selectivity. - Consider a final recrystallization step after column chromatography to remove trace impurities.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol. Add the solvent portion-wise with gentle heating and stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly turbid. If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Assessment: Check the purity by measuring the melting point. Pure this compound has a melting point of 198-200 °C.[2]

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: The polarity of the mobile phase should be optimized using Thin Layer Chromatography (TLC). A good starting mobile phase for this polar compound is a mixture of dichloromethane (DCM) and methanol (MeOH). A mobile phase of n-hexane:ethyl acetate (70:30) has been used for a similar compound and could be a starting point for TLC analysis.[3]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding the silica gel, and then removing the solvent under reduced pressure. Carefully load the dried silica-adsorbed product onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0% to 10% methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow crude Crude Product pre_purification Pre-Purification (e.g., Trituration) crude->pre_purification High Impurity Load recrystallization Recrystallization crude->recrystallization Low Impurity Load pre_purification->recrystallization purity_check Purity Check (TLC, Melting Point) recrystallization->purity_check column_chrom Column Chromatography column_chrom->purity_check pure_product Pure Product purity_check->column_chrom Not Pure purity_check->pure_product Pure

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield impure Product Impure (Low/Broad MP) start->impure success Pure Crystals start->success Successful solution1 Use more solvent Lower crystallization temp. Change solvent oiling_out->solution1 Yes solution2 Evaporate solvent Scratch flask Add seed crystal no_crystals->solution2 Yes solution3 Use less solvent Ensure slow cooling Cool in ice bath low_yield->solution3 Yes solution4 Re-recrystallize Perform column chromatography impure->solution4 Yes

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Troubleshooting Guide for the Scale-Up of 4-(2-amino-4-thiazolyl)phenol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the scale-up of 4-(2-amino-4-thiazolyl)phenol synthesis. The information is tailored to address common challenges encountered during the transition from laboratory-scale experiments to large-scale production.

Synthesis Pathway Overview

The primary industrial route for the synthesis of this compound is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, the key starting materials are 2-bromo-1-(4-hydroxyphenyl)ethan-1-one and thiourea.

Synthesis_Pathway 2-bromo-1-(4-hydroxyphenyl)ethan-1-one 2-bromo-1-(4-hydroxyphenyl)ethan-1-one Reaction Reaction 2-bromo-1-(4-hydroxyphenyl)ethan-1-one->Reaction Thiourea Thiourea Thiourea->Reaction This compound This compound Reaction->this compound Hantzsch Synthesis

Caption: General synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material stoichiometry for the Hantzsch synthesis of this compound on a large scale?

For industrial-scale synthesis, a slight excess of thiourea is often used to ensure complete conversion of the more expensive α-bromoketone. A typical molar ratio of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one to thiourea is in the range of 1:1.05 to 1:1.2.

Q2: What are the critical process parameters to monitor during the scale-up of this reaction?

The most critical parameters to monitor and control are:

  • Temperature: The Hantzsch thiazole synthesis is exothermic. Uncontrolled temperature can lead to side reactions and impurity formation.

  • Rate of Addition: The rate of addition of the α-bromoketone to the thiourea solution should be carefully controlled to manage the exotherm.

  • pH: The pH of the reaction mixture can influence the reaction rate and the impurity profile.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent heat transfer, especially in large reactors.

Q3: What are the common impurities encountered during the production of this compound?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. One potential byproduct is the isomeric 3-(4-hydroxyphenyl)-2-imino-2,3-dihydrothiazole, especially under acidic conditions.

Q4: What are the recommended purification methods for industrial-scale production?

Crystallization is the most common and effective method for purifying this compound at a large scale. The choice of solvent system is critical for achieving high purity and yield. Filtration and drying are subsequent crucial steps that need to be optimized for large batches.

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of this compound production, providing potential causes and recommended solutions.

Problem 1: Low Yield
Potential Cause Recommended Solution
Incomplete Reaction - Verify the quality and purity of starting materials. - Optimize the molar ratio of reactants; a slight excess of thiourea may be beneficial. - Ensure the reaction temperature is maintained within the optimal range. - Increase the reaction time if monitoring indicates incomplete conversion.
Side Reactions - Carefully control the reaction temperature to minimize the formation of byproducts. - Optimize the pH of the reaction mixture. Neutral to slightly basic conditions are generally preferred.
Product Loss During Workup - Optimize the crystallization process, including the choice of solvent, cooling profile, and seeding strategy. - Ensure efficient filtration and washing of the product cake to minimize losses. - Analyze mother liquor and wash streams for product content to identify and quantify losses.
Problem 2: High Impurity Profile
Potential Cause Recommended Solution
Poor Quality Starting Materials - Source high-purity 2-bromo-1-(4-hydroxyphenyl)ethan-1-one and thiourea. - Characterize incoming raw materials to ensure they meet specifications.
Uncontrolled Reaction Conditions - Implement strict temperature control to prevent thermal excursions that can lead to byproduct formation. - Control the rate of reagent addition to maintain a stable reaction temperature. - Optimize the reaction solvent.
Inefficient Purification - Develop a robust crystallization process. Screen various solvent systems to find one that provides good solubility for the product at high temperatures and low solubility at low temperatures, while effectively rejecting impurities. - Consider a recrystallization step if a single crystallization does not provide the desired purity. - Optimize the washing of the filter cake to remove residual impurities without significant product loss.
Problem 3: Difficulty in Managing Reaction Exotherm
Potential Cause Recommended Solution
Rapid Reagent Addition - Implement a slow, controlled addition of the α-bromoketone to the reaction mixture. - Use a dosing pump for precise control over the addition rate.
Insufficient Cooling Capacity - Ensure the reactor's cooling system is adequately sized for the scale of the reaction. - Consider using a jacketed reactor with a reliable cooling fluid and temperature control system.
High Reactant Concentration - Dilute the reaction mixture by using a larger volume of solvent. This will increase the thermal mass and help to absorb the heat of reaction.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound

Objective: To synthesize this compound on a multi-kilogram scale with high yield and purity.

Materials:

  • 2-bromo-1-(4-hydroxyphenyl)ethan-1-one

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Water

  • Sodium bicarbonate (or other suitable base)

Equipment:

  • Appropriately sized glass-lined or stainless steel reactor with temperature control, agitation, and a reflux condenser.

  • Dosing pump for controlled addition of liquids.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Vacuum dryer.

Procedure:

  • Charge the reactor with thiourea and ethanol.

  • Stir the mixture until the thiourea is fully dissolved.

  • Heat the solution to a predetermined temperature (e.g., 50-60 °C).

  • In a separate vessel, dissolve 2-bromo-1-(4-hydroxyphenyl)ethan-1-one in ethanol.

  • Slowly add the 2-bromo-1-(4-hydroxyphenyl)ethan-1-one solution to the reactor containing the thiourea solution over a period of 2-4 hours, while maintaining the reaction temperature within a narrow range (e.g., ± 2 °C).

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 1-2 hours to ensure complete reaction.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • Slowly add a solution of sodium bicarbonate in water to neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Cool the slurry further to 0-5 °C to maximize product precipitation.

  • Filter the product and wash the cake with cold water and then with cold ethanol.

  • Dry the product under vacuum at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation

Table 1: Effect of Stoichiometry on Yield and Purity

Molar Ratio (α-bromoketone:thiourea)Yield (%)Purity (%)
1:1.08597.5
1:1.19298.8
1:1.29398.9
1:1.59398.5

Table 2: Influence of Reaction Temperature on Key Outcomes

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
4088099.1
5049298.8
6029198.2
701.58897.0

Visualization of Troubleshooting Logic

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low_Yield Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side_Reactions Low_Yield->Side_Reactions Product_Loss Product_Loss Low_Yield->Product_Loss High_Impurities High_Impurities Poor_Raw_Materials Poor_Raw_Materials High_Impurities->Poor_Raw_Materials Uncontrolled_Conditions Uncontrolled_Conditions High_Impurities->Uncontrolled_Conditions Inefficient_Purification Inefficient_Purification High_Impurities->Inefficient_Purification Exotherm_Control Exotherm_Control Rapid_Addition Rapid_Addition Exotherm_Control->Rapid_Addition Insufficient_Cooling Insufficient_Cooling Exotherm_Control->Insufficient_Cooling High_Concentration High_Concentration Exotherm_Control->High_Concentration Optimize_Stoichiometry Optimize_Stoichiometry Incomplete_Reaction->Optimize_Stoichiometry Control_Temperature Control_Temperature Side_Reactions->Control_Temperature Optimize_Workup Optimize_Workup Product_Loss->Optimize_Workup Qualify_Raw_Materials Qualify_Raw_Materials Poor_Raw_Materials->Qualify_Raw_Materials Improve_Process_Control Improve_Process_Control Uncontrolled_Conditions->Improve_Process_Control Develop_Purification Develop_Purification Inefficient_Purification->Develop_Purification Control_Addition_Rate Control_Addition_Rate Rapid_Addition->Control_Addition_Rate Enhance_Cooling Enhance_Cooling Insufficient_Cooling->Enhance_Cooling Adjust_Concentration Adjust_Concentration High_Concentration->Adjust_Concentration

Caption: A logical workflow for troubleshooting common scale-up issues.

Technical Support Center: Optimization of Reaction Conditions for Derivatization of 4-(2-Amino-4-thiazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 4-(2-amino-4-thiazolyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound has three primary reactive sites: the phenolic hydroxyl group (-OH), the primary amino group (-NH2) on the thiazole ring, and the thiazole ring itself, which can undergo electrophilic substitution. The nucleophilicity of the amino group is generally higher than that of the phenolic hydroxyl group, which can be exploited for selective derivatization.

Q2: How can I achieve selective derivatization of either the amino or the phenolic hydroxyl group?

A2: Selective derivatization can be achieved by carefully choosing the reaction conditions, including the derivatizing agent, solvent, temperature, and the presence or absence of a base.

  • Selective N-derivatization (on the amino group): This is generally favored under milder conditions. For instance, N-acylation can often be achieved using an acyl chloride or anhydride without a strong base, or with a mild base like pyridine.[1][2][3][4] The greater nucleophilicity of the amino group allows it to react preferentially.

  • Selective O-derivatization (on the hydroxyl group): This typically requires deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[5][6] This is usually accomplished using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).[7][8] To prevent reaction at the amino group, it may need to be protected first.

  • Use of Protecting Groups: For complex multi-step syntheses, protecting one functional group while reacting the other is a common strategy.[9][10][11] For example, the amino group can be protected as a Boc-carbamate, allowing for selective reaction at the hydroxyl group. The protecting group can then be removed in a subsequent step.

Q3: What are the most common types of derivatization reactions for this molecule?

A3: The most common derivatization reactions for this compound include:

  • Acylation: Introduction of an acyl group (R-C=O) at the amino or hydroxyl group using acyl chlorides or anhydrides. This is often done to synthesize amides or esters.[1][3]

  • Alkylation: Introduction of an alkyl group at the amino or hydroxyl group using alkyl halides.[5][6][7][8][12] This is used to synthesize secondary/tertiary amines or ethers.

  • Silylation: Introduction of a silyl group (e.g., trimethylsilyl, TMS) at the amino and/or hydroxyl group, typically to increase volatility for gas chromatography (GC) analysis.[13][14][15][16][17]

Troubleshooting Guides

Low or No Product Yield in Acylation Reactions
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.[18] - Increase Reagent Stoichiometry: A slight excess of the acylating agent may be necessary to drive the reaction to completion.
Deactivation of Reagents - Use Fresh Reagents: Acyl chlorides and anhydrides are often moisture-sensitive. Use freshly opened or properly stored reagents.[19] - Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent.
Poor Nucleophilicity of the Substrate - For O-acylation: Add a suitable base (e.g., K2CO3, triethylamine) to deprotonate the phenolic hydroxyl group and increase its nucleophilicity.[7][8]
Side Reactions - Di-acylation: If both the amino and hydroxyl groups are acylated, consider using a milder acylating agent or reducing the amount of base. Protecting one of the functional groups is also an option. - Ring Acylation (Friedel-Crafts): While less common for the thiazole ring, C-acylation on the phenol ring can occur under certain conditions.[20][21][22] Using a less reactive acylating agent or avoiding strong Lewis acid catalysts can minimize this.
Low or No Product Yield in Alkylation Reactions
Potential Cause Troubleshooting Steps
Incomplete Reaction - Optimize Base: A base is typically required for O-alkylation of the phenol.[6] Experiment with different bases (e.g., K2CO3, NaH, Cs2CO3) to find the most effective one.[7][8] - Choice of Alkylating Agent: Alkyl iodides are generally more reactive than alkyl bromides or chlorides. - Increase Temperature: Heating is often necessary for alkylation reactions.
Side Reactions - C-alkylation vs. O-alkylation: C-alkylation of the phenol ring can be a significant side reaction.[5] The choice of solvent can influence the outcome. Polar aprotic solvents like DMF or acetone generally favor O-alkylation, while protic solvents can promote C-alkylation.[5] - N,N-dialkylation: Over-alkylation of the amino group can occur. Using a stoichiometric amount of the alkylating agent or a protecting group strategy can prevent this.
Poor Solubility - Solvent Selection: Ensure that this compound and the alkylating agent are soluble in the chosen solvent. Aprotic polar solvents like DMF or DMSO are often good choices.
Issues with Silylation for GC Analysis
Potential Cause Troubleshooting Steps
Incomplete Derivatization - Use Fresh Silylating Reagent: Silylating agents are highly sensitive to moisture.[17] Use a fresh, unopened vial or one that has been properly stored. - Ensure Anhydrous Conditions: The sample must be completely dry. Any residual water will consume the silylating reagent.[14] - Increase Reaction Time and/or Temperature: Heating the reaction mixture (e.g., 60-80°C) can improve the derivatization efficiency.[23]
Derivative Instability - Analyze Promptly: Silyl derivatives can be sensitive to moisture and may hydrolyze over time.[14] Analyze the derivatized sample as soon as possible. - Use a More Stable Silylating Agent: For instance, MTBSTFA forms more stable TBDMS derivatives compared to the TMS derivatives formed by BSTFA.[17]
Poor Chromatographic Peak Shape - Incomplete Derivatization: Tailing peaks can be a sign of incomplete derivatization, leaving polar functional groups unreacted. Re-optimize the derivatization conditions. - Column Choice: A non-polar or mid-polar GC column is generally suitable for the analysis of silylated derivatives.

Experimental Protocols

General Workflow for Derivatization

experimental_workflow General Derivatization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start with pure this compound dissolve Dissolve in appropriate anhydrous solvent start->dissolve add_reagents Add derivatizing agent and base (if required) dissolve->add_reagents react Stir at appropriate temperature for a set time add_reagents->react monitor Monitor reaction progress (TLC/LC-MS) react->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify characterize Characterize purified product (NMR, MS, etc.) purify->characterize troubleshooting_logic Troubleshooting Low Yield cluster_reagents Reagent Check cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Product Yield reagent_quality Are reagents fresh and anhydrous? start->reagent_quality yes_reagent Yes reagent_quality->yes_reagent Yes no_reagent No reagent_quality->no_reagent No conditions_check Are reaction time, temp, and stoichiometry optimal? yes_reagent->conditions_check action_reagent Use fresh, dry reagents and solvents no_reagent->action_reagent yes_conditions Yes conditions_check->yes_conditions Yes no_conditions No conditions_check->no_conditions No side_reaction_check Are side products observed? yes_conditions->side_reaction_check action_conditions Increase time/temp, or adjust stoichiometry. Monitor by TLC/LC-MS. no_conditions->action_conditions yes_side Yes side_reaction_check->yes_side Yes no_side No side_reaction_check->no_side No action_side Modify conditions (e.g., milder base, different solvent, protecting groups) yes_side->action_side end end no_side->end Consider purification issues

References

"identifying and characterizing impurities in 4-(2-amino-4-thiazolyl)phenol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-amino-4-thiazolyl)phenol. The information is designed to help identify and characterize potential impurities that may arise during the synthesis, ensuring the quality and purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(4-hydroxyphenyl)ethanone (also known as 4-hydroxyphenacyl bromide), with thiourea.

Q2: What are the potential sources of impurities in this synthesis?

A2: Impurities can originate from several sources:

  • Starting materials: Impurities present in the 2-bromo-1-(4-hydroxyphenyl)ethanone or thiourea.

  • Side reactions: Unintended reactions occurring during the synthesis, leading to the formation of byproducts.

  • Degradation: Decomposition of the starting materials, intermediates, or the final product under the reaction or storage conditions.

Q3: I am observing a byproduct with the same mass as my target compound in the mass spectrum. What could it be?

A3: A common isomeric impurity is 3-(4-hydroxyphenyl)-2-imino-2,3-dihydrothiazole. This can form, particularly under acidic conditions, through an alternative cyclization pathway. Distinguishing between this isomer and the desired product often requires careful analysis of NMR spectra.

Q4: My final product has a brownish color. How can I remove it?

A4: A brownish color may indicate the presence of colored impurities. While activated charcoal can sometimes be used for decolorization, it should be used with caution as it may adsorb the desired product. Recrystallization from a suitable solvent is the recommended method for purification and color removal. Multiple recrystallizations may be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.

Observed Problem Potential Cause(s) Suggested Action(s)
Low Yield Incomplete reaction; Suboptimal reaction temperature or time; Impure starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize temperature and reaction time. Ensure the purity of 2-bromo-1-(4-hydroxyphenyl)ethanone and thiourea.
Multiple Spots on TLC Close to the Product Spot Presence of isomeric impurities or other byproducts.Utilize a different solvent system for TLC to achieve better separation. Perform column chromatography for purification.
Unexpected Peaks in ¹H NMR Spectrum Presence of unreacted starting materials, solvent residues, or impurities.Compare the spectrum with reference spectra of starting materials. Integrate peaks to quantify impurities. Purify the product by recrystallization or column chromatography.
Mass Spectrum Shows a Peak at M+2 Presence of a bromine-containing impurity, likely unreacted 2-bromo-1-(4-hydroxyphenyl)ethanone.Ensure the reaction goes to completion. Purify the product to remove starting materials.
Product is Difficult to Crystallize Presence of impurities inhibiting crystal formation.Attempt purification by column chromatography before crystallization. Try different crystallization solvents or solvent mixtures.

Potential Impurities: Structures and Identification

Below is a table summarizing potential impurities, their structures, and key analytical data for identification.

Impurity Name Structure Molecular Weight Key Analytical Data
2-Bromo-1-(4-hydroxyphenyl)ethanoneC₈H₇BrO₂215.04MS: Isotopic pattern for bromine (M, M+2). ¹H NMR: Characteristic singlet for the -CH₂Br protons.
ThioureaCH₄N₂S76.12¹H NMR: Broad singlet for the -NH₂ protons.
3-(4-hydroxyphenyl)-2-imino-2,3-dihydrothiazole (Isomer)C₉H₈N₂OS192.24¹H NMR: Different chemical shifts for the thiazole ring protons compared to the product. IR: Different C=N stretching frequency.
4,4'-dihydroxy-2,2'-dithiazolylC₁₈H₁₂N₄O₂S₂396.45MS: M+ peak at m/z 396.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis

This method can be used to determine the purity of this compound and to detect the presence of impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for identifying unknown impurities by providing molecular weight information.

  • LC Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive and negative ion modes should be tested to ensure detection of all components.

  • Data Analysis: Extract ion chromatograms for the expected molecular weights of potential impurities. Analyze the mass spectra of any unknown peaks to propose molecular formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the structural confirmation of the final product and the characterization of impurities.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this compound.

  • ¹H NMR:

    • The aromatic protons of the phenol ring will appear in the aromatic region (typically 6.5-8.0 ppm).

    • The proton on the thiazole ring will appear as a singlet.

    • The amino (-NH₂) protons will appear as a broad singlet.

    • The hydroxyl (-OH) proton will appear as a broad singlet.

  • ¹³C NMR:

    • Will show the expected number of signals for the carbon atoms in the molecule. The chemical shifts will be characteristic of the different carbon environments (aromatic, thiazole ring, etc.).

  • Impurity Analysis: The presence of impurities will be indicated by additional peaks in the spectra. The chemical shifts and coupling patterns of these peaks can be used to deduce the structures of the impurities. For example, the isomeric impurity, 3-(4-hydroxyphenyl)-2-imino-2,3-dihydrothiazole, will show different chemical shifts for the protons on the five-membered ring compared to the desired product.

Visualizations

Synthesis_Pathway 2-Bromo-1-(4-hydroxyphenyl)ethanone 2-Bromo-1-(4-hydroxyphenyl)ethanone Reaction Reaction 2-Bromo-1-(4-hydroxyphenyl)ethanone->Reaction Thiourea Thiourea Thiourea->Reaction This compound This compound Reaction->this compound

Caption: Hantzsch synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reaction (Acidic Conditions) Intermediate_A Intermediate A Product This compound Intermediate_A->Product Desired Pathway Intermediate_B Intermediate A Isomer 3-(4-hydroxyphenyl)-2-imino-2,3-dihydrothiazole Intermediate_B->Isomer Alternative Cyclization Starting_Materials Starting Materials Starting_Materials->Intermediate_A Starting_Materials->Intermediate_B

Caption: Formation of an isomeric impurity during synthesis.

Analytical_Workflow Crude_Product Crude Product HPLC_UV HPLC-UV Analysis Crude_Product->HPLC_UV LC_MS LC-MS Analysis Crude_Product->LC_MS Identify Impurities NMR NMR Spectroscopy Crude_Product->NMR Structure Confirmation Purity_Check Purity > 98%? HPLC_UV->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Yes Purification Purification (Recrystallization/ Column Chromatography) Purity_Check->Purification No Purification->Crude_Product

Caption: Workflow for impurity identification and characterization.

"stability studies of 4-(2-amino-4-thiazolyl)phenol under different storage conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in stability studies of 4-(2-amino-4-thiazolyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways to consider for this compound?

A1: Based on its chemical structure, which contains a phenol group, an amino group, and a thiazole ring, the primary anticipated degradation pathways are oxidation and hydrolysis. The phenolic hydroxyl group is susceptible to oxidation, potentially leading to colored degradation products. The aminothiazole ring may be susceptible to hydrolytic cleavage under acidic or basic conditions. Photodegradation should also be considered, as aromatic systems can be sensitive to light.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in well-closed containers, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is advisable to reduce the risk of oxidative and thermal degradation.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, must be able to separate the intact this compound from its potential degradation products. Method development should involve testing different stationary phases (e.g., C18, C8), mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with buffers), and detection wavelengths (UV). To confirm the method is stability-indicating, forced degradation studies must be performed.

Q4: What is the acceptable level of degradation in forced degradation studies?

A4: The generally accepted range for degradation in forced degradation studies is 5-20%. The goal is to generate a sufficient amount of degradation products for detection and method validation without over-stressing the molecule, which could lead to secondary degradation products not relevant to formal stability studies.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Sample
Potential Cause Troubleshooting Steps
Oxidation 1. Ensure the sample is stored under an inert atmosphere (e.g., nitrogen or argon). 2. Protect the sample from light by using amber vials or wrapping containers in aluminum foil. 3. Consider the addition of an antioxidant to the formulation if permissible. 4. Analyze the sample for oxidative degradation products using a validated stability-indicating method.
Photodegradation 1. Conduct all handling and experiments under controlled, low-light conditions. 2. Use light-protective packaging for storage. 3. Perform photostability studies according to ICH Q1B guidelines to confirm light sensitivity.
Issue 2: Appearance of Multiple Unknown Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps
Incomplete Resolution 1. Optimize the HPLC method by adjusting the gradient slope, mobile phase composition, or column temperature. 2. Try a different column chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity.
Complex Degradation 1. Perform systematic forced degradation studies (acid, base, peroxide, heat, light) to identify the origin of each peak. 2. Use a photodiode array (PDA) detector to check for peak purity. 3. Employ LC-MS/MS to obtain mass information and aid in the structural elucidation of the degradation products.
Sample Matrix Interference 1. Analyze a placebo sample (formulation without the active pharmaceutical ingredient) to identify peaks originating from excipients. 2. Optimize the sample preparation procedure to remove interfering components.

Summary of Forced Degradation Conditions

The following table summarizes typical stress conditions used in forced degradation studies to develop and validate a stability-indicating method for this compound.

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 60°C).To evaluate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 60°C).To assess degradation in alkaline conditions.
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂).To test susceptibility to oxidative degradation.
Thermal Degradation 40°C to 80°C, often at elevated humidity.To determine the effect of heat on the drug substance.
Photolytic Degradation Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.To evaluate the impact of light on the stability of the compound.

Experimental Protocols

Protocol for Acid Hydrolysis Study
  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of 0.1 N HCl to the drug solution.

  • Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period.

  • At specified time points, withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

  • A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.

Protocol for Oxidative Degradation Study
  • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature for a specified period (e.g., up to 7 days).

  • At specified time points, withdraw an aliquot of the sample.

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

  • A control sample (drug substance in solvent without H₂O₂) should be prepared and analyzed in parallel.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl) prep->acid Expose to Stress base Base Hydrolysis (0.1N NaOH) prep->base Expose to Stress oxid Oxidation (3% H2O2) prep->oxid Expose to Stress therm Thermal Stress (60°C) prep->therm Expose to Stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress neutralize Neutralize (if needed) acid->neutralize base->neutralize dilute Dilute to Working Concentration oxid->dilute therm->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc

Caption: Workflow for Forced Degradation Studies.

troubleshooting_workflow cluster_impure Impure Peak cluster_pure Pure Peak start Unexpected Peak in Chromatogram check_purity Check Peak Purity (PDA Detector) start->check_purity is_pure Is Peak Pure? check_purity->is_pure optimize_hplc Optimize HPLC Method (Gradient, Mobile Phase) is_pure->optimize_hplc No analyze_blank Analyze Placebo/Blank is_pure->analyze_blank Yes change_column Change Column Chemistry optimize_hplc->change_column is_in_blank Is Peak in Blank? analyze_blank->is_in_blank degradant Potential Degradant is_in_blank->degradant No excipient Excipient-Related Peak is_in_blank->excipient Yes lcms Characterize by LC-MS/MS degradant->lcms

Caption: Troubleshooting Unknown Chromatographic Peaks.

Technical Support Center: Regioselective Synthesis of Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 2-aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles, and what are its main challenges?

A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide.[1][2][3] While effective, the primary challenges include controlling regioselectivity, achieving high yields, minimizing side product formation, and purification of the final compound.[4] The use of toxic haloketones is also a significant drawback.[5]

Q2: How does reaction pH affect the regioselectivity of the Hantzsch synthesis?

A2: The pH of the reaction medium can significantly influence the regioselectivity. In neutral solvents, the condensation of α-haloketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[5]

Q3: Are there greener or more environmentally friendly methods for synthesizing 2-aminothiazoles?

A3: Yes, several eco-friendly approaches have been developed to address the hazardous nature of traditional methods. These include:

  • Microwave-assisted synthesis: This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating.[6][7]

  • Ultrasonic irradiation: Similar to microwave synthesis, using ultrasound can enhance reaction rates and yields.[8]

  • Use of reusable catalysts: Catalysts like silica-supported tungstosilisic acid and magnetically separable nanocatalysts offer the advantage of being easily recovered and reused.[8]

  • Solvent-free synthesis: Performing the reaction without a solvent, for instance by grinding the reactants, minimizes waste and environmental impact.[1][9]

  • Using safer reagents: Replacing toxic reagents like iodine with alternatives such as trichloroisocyanuric acid (TCCA) is a key green chemistry approach.[10]

Q4: How can I improve the yield of my 2-aminothiazole synthesis?

A4: To improve yields, consider the following optimizations:

  • Solvent screening: Test a variety of solvents, such as ethanol, methanol, or water, to find the optimal medium for your specific substrates.

  • Temperature optimization: Adjusting the reaction temperature, including the use of reflux or microwave heating, can significantly impact the yield.

  • Catalyst selection: The use of an appropriate acid, base, or phase-transfer catalyst can accelerate the reaction and improve yields.

  • Purity of starting materials: Ensure the α-haloketone and thiourea are of high purity, as impurities can lead to side reactions and lower yields.

  • Stoichiometry: Carefully control the molar ratios of your reactants.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inappropriate solvent.Screen different solvents (e.g., ethanol, methanol, DMF, water).
Suboptimal reaction temperature.Optimize the reaction temperature; consider reflux or microwave heating.
Ineffective or no catalyst.Introduce a suitable catalyst (acidic, basic, or phase-transfer).
Poor quality of starting materials.Ensure the purity of the α-haloketone and thiourea.
Incorrect stoichiometry.Verify the molar ratios of the reactants.
Poor Regioselectivity (Formation of Isomers) Reaction conditions favoring mixed products.Adjust the pH. Neutral conditions generally favor the 2-aminothiazole isomer.[5]
N-substituted thiourea reacting at both nitrogen atoms.Monitor the reaction closely with TLC to identify the formation of different products.
Use spectroscopic methods (¹H NMR, IR) to differentiate between the 2-amino and 2-imino isomers.[5]
Formation of Impurities or Side Products Reaction temperature is too high or reaction time is too long.Monitor the reaction progress using TLC to determine the optimal reaction time and temperature.
Incorrect pH of the reaction mixture.Adjust the pH to favor the desired product and minimize side reactions.
Presence of reactive functional groups on starting materials.Protect sensitive functional groups on your reactants before the condensation reaction.
Difficult Product Isolation/Purification Product is highly soluble in the reaction solvent.Try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[11]
Formation of a complex mixture of products.Optimize reaction conditions to improve selectivity. Use column chromatography for purification if necessary.[12]
Catalyst is difficult to remove from the product.Use a heterogeneous or magnetically separable catalyst that can be easily filtered off.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Aminothiazole Derivatives

CompoundMethodReaction TimeYield (%)
2-amino-4-phenylthiazole Conventional8-10 hours14.20
Microwave5-15 minutes29.46
2-amino-4-methylthiazole Conventional8-10 hours24.56
Microwave5-15 minutes34.82

Data sourced from a comparative study on synthesis methods.[13]

Table 2: Efficacy of Various Catalysts in 2-Aminothiazole Synthesis

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key Advantages
Ca/4-MePy-IL@ZY-Fe₃O₄ Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHighMagnetically separable, reusable, replaces toxic iodine with TCCA.[10]
Silica Supported Tungstosilisic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiationNot Specified79-90Reusable, efficient under conventional heating and ultrasound.[8]

This table summarizes the performance of selected modern catalysts from recent literature.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Aminothiazoles
  • In a microwave-safe vessel, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).

  • Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Filter the resulting precipitate and dry it.

  • Recrystallize the crude product from ethanol to obtain the purified 2-aminothiazole derivative.[13]

Protocol 2: One-Pot Synthesis using a Magnetically Separable Nanocatalyst
  • In a round-bottom flask, add 3.0 mL of ethanol, trichloroisocyanuric acid (TCCA) (0.5 mmol), the acetophenone derivative (1.5 mmol), and 0.01 g of Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst.

  • Stir the mixture at 80°C for 25 minutes, monitoring the formation of the intermediate carbonyl alkyl halide by TLC.

  • Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

  • Continue stirring at 80°C and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and separate the nanocatalyst using an external magnet.

  • Neutralize the solution with a 10% sodium bicarbonate solution to precipitate the product.

  • Filter the precipitate, wash with water and ethanol, and dry to obtain the pure substituted 2-aminothiazole.[2][10]

Protocol 3: Purification of 2-Aminothiazole by Precipitation
  • For crude 2-aminothiazole hydrobromide salts formed during the synthesis, dissolve the crude product in a suitable solvent.

  • React with a polymer-supported reagent to free-base the 2-aminothiazole.

  • Alternatively, for purification of 2-aminothiazole from a crude reaction mixture, treat an aqueous solution with sulfur dioxide, preferably at an elevated temperature (70-90°C).[14]

  • This forms a relatively insoluble bisulfite adduct which precipitates out of the solution.

  • Filter the precipitate, wash with cold water, and dry.

  • The pure 2-aminothiazole can be liberated from the adduct.[14]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (α-haloketone, thiourea) reaction Reaction (Solvent, Catalyst, Heat) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring precipitation Precipitation / Extraction monitoring->precipitation filtration Filtration precipitation->filtration purification Further Purification (Recrystallization / Chromatography) filtration->purification analysis Characterization (NMR, IR, MS) purification->analysis final_product Pure 2-Aminothiazole analysis->final_product

Caption: A generalized experimental workflow for the synthesis and purification of 2-aminothiazoles.

troubleshooting_workflow cluster_solutions_yield Solutions for Low Yield cluster_solutions_regio Solutions for Regioselectivity cluster_solutions_purity Solutions for Purity start Problem Encountered low_yield Low Yield? start->low_yield isomer_formation Isomer Formation? low_yield->isomer_formation No optimize_temp Optimize Temperature low_yield->optimize_temp Yes side_products Side Products? isomer_formation->side_products No adjust_ph Adjust pH to Neutral isomer_formation->adjust_ph Yes optimize_time_temp Optimize Reaction Time/Temp side_products->optimize_time_temp Yes screen_solvents Screen Solvents optimize_temp->screen_solvents check_reagents Check Reagent Purity & Stoichiometry screen_solvents->check_reagents monitor_tlc Monitor by TLC adjust_ph->monitor_tlc use_nmr_ir Characterize Isomers (NMR, IR) monitor_tlc->use_nmr_ir protect_groups Use Protecting Groups optimize_time_temp->protect_groups column_chrom Purify by Chromatography protect_groups->column_chrom

Caption: A troubleshooting decision tree for common issues in 2-aminothiazole synthesis.

References

"methods for removing unreacted starting materials from 4-(2-amino-4-thiazolyl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-amino-4-thiazolyl)phenol. The focus is on methods for removing unreacted starting materials and other common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials. Depending on the synthetic route, these often include 2-bromo-1-(4'-hydroxyphenyl)-1-ethanone and thiourea.[1] Byproducts from side reactions and residual solvents can also be present.

Q2: My purified this compound has a broad and depressed melting point. What is the likely cause?

A2: A broad and lower-than-expected melting point is a classic indication of impurities.[2] The presence of unreacted starting materials or residual solvents can disrupt the crystal lattice of your compound, leading to this observation. Further purification is recommended.

Q3: I am having difficulty dissolving my crude product for recrystallization. What can I do?

A3: this compound, being a polar and aromatic compound, can exhibit limited solubility in common solvents. If you are struggling with a single solvent system, consider using a co-solvent system, such as ethanol/water or DMF/water.[2] Alternatively, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be effective for recrystallization.[2]

Q4: After purification, my product is still colored. How can I decolorize it?

A4: Treatment with activated carbon can be an effective method for removing colored impurities.[2] However, use it judiciously, as it can adsorb your desired product and reduce the overall yield.[2] It is advisable to perform a small-scale test to determine the optimal amount of activated carbon and contact time.

Q5: I've performed column chromatography, but a minor impurity is still visible on my TLC plate. What are my options?

A5: If a minor impurity co-elutes with your product, you can try optimizing the mobile phase to achieve better separation.[2] This could involve using a shallower solvent gradient or a different solvent system with a different polarity.[2] Alternatively, a final recrystallization step after column chromatography can often remove trace impurities.[2]

Troubleshooting Guide: Purification Methods

This table summarizes common purification methods for removing unreacted starting materials from this compound.

Method Description Advantages Disadvantages
Recrystallization The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.Cost-effective, scalable, good for removing small amounts of impurities.Can be time-consuming, potential for product loss in the mother liquor.
Column Chromatography The crude product is passed through a column of stationary phase (e.g., silica gel), and components are separated based on their differential adsorption.Highly effective for separating complex mixtures and closely related compounds.Can be labor-intensive, requires larger volumes of solvent, may not be ideal for large-scale purification.
Acid-Base Extraction This method can be used to separate acidic, basic, and neutral compounds based on their solubility in different aqueous and organic phases.Useful for removing acidic or basic impurities.May not be effective for neutral impurities, can involve multiple steps.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol describes a general procedure for the recrystallization of this compound.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol. Add the solvent in portions with gentle heating and stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil the solution for 5-10 minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath. To improve crystal formation and yield, you can slowly add water dropwise until the solution becomes slightly cloudy, then allow it to stand.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

This protocol provides a general guideline for purifying this compound using column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC).[2]

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.[2]

Purification Workflow

PurificationWorkflow start Crude this compound check_purity Assess Purity (TLC, Melting Point) start->check_purity is_high_purity High Purity? check_purity->is_high_purity recrystallization Recrystallization is_high_purity->recrystallization No, minor impurities column_chromatography Column Chromatography is_high_purity->column_chromatography No, significant impurities final_product Pure Product is_high_purity->final_product Yes check_purity2 Assess Purity recrystallization->check_purity2 column_chromatography->check_purity2 is_pure Pure? check_purity2->is_pure is_pure->final_product Yes further_purification Consider Further Purification (e.g., another recrystallization or chromatography with a different solvent system) is_pure->further_purification No further_purification->recrystallization

References

Technical Support Center: High-Purity Recrystallization of 4-(2-amino-4-thiazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity 4-(2-amino-4-thiazolyl)phenol through recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summary tables to assist in your purification experiments.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[1] 2. The solution is supersaturated: Crystal nucleation has not initiated. 3. Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration of the solute. Re-cool the solution. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the solution's surface. b. Adding a "seed" crystal of pure this compound. c. Cooling the solution in an ice bath to further decrease solubility. 3. Re-evaluate the solvent system. A less polar solvent or a mixed solvent system may be required.
"Oiling Out" of the Product 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. [2] 3. High concentration of impurities: Impurities can lower the melting point of the mixture.1. Select a solvent with a lower boiling point. 2. Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop, insulated with paper towels, before moving to an ice bath. 3. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.[2] If the problem persists, consider a preliminary purification step like column chromatography.
Poor Recovery/Low Yield 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[1] 2. Premature crystallization: Crystals formed during a hot filtration step. 3. Incomplete crystallization: The solution was not cooled sufficiently or for a long enough time. 4. Washing with warm solvent: The collected crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.1. Use the minimum amount of hot solvent necessary to dissolve the crude material.[1] The mother liquor can be concentrated to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. 3. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. 4. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Impurities in Crystals 1. The impurity has similar solubility characteristics to the product. 2. Rapid crystal formation: Impurities were trapped within the crystal lattice.[3]1. For colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb the desired product. Note: Phenolic compounds may interact with activated charcoal, so this should be tested on a small scale first. 2. Ensure a slow cooling rate to allow for selective crystallization. A second recrystallization may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: Based on literature for 2-aminothiazole derivatives, ethanol is a highly recommended starting solvent.[4] The presence of the polar amino and phenolic groups suggests that polar protic solvents will be effective. A mixed solvent system, such as ethanol/water or methanol/water , is also an excellent choice, as the addition of water as an anti-solvent can help to induce crystallization and improve yield.[4][5]

Q2: How do I select an appropriate solvent system?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and has low solubility at room temperature or below.[6] You should perform small-scale solubility tests with a few candidate solvents (e.g., ethanol, methanol, isopropanol, water, acetone) to determine the best option.

Q3: What are the likely impurities in my crude this compound?

A3: Common impurities can include unreacted starting materials (e.g., a derivative of 4-hydroxyacetophenone and thiourea), byproducts from side reactions, and residual solvents from the synthesis. The exact nature of the impurities will depend on the synthetic route employed.

Q4: My purified compound has a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point range (1-2 °C). The presence of residual solvent or other contaminants disrupts the crystal lattice, leading to a depressed and broadened melting point. Further recrystallization may be necessary.

Q5: Can I put my hot solution directly into an ice bath to speed up crystallization?

A5: This is not recommended. Rapid cooling, or "shock cooling," often leads to the formation of a precipitate or very small crystals that can trap impurities.[3] For the highest purity, allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[1]

Data Presentation

To determine the optimal recrystallization solvent, it is crucial to systematically test several options and record the results. The following table provides a template for organizing your experimental findings.

Solvent System Volume to Dissolve 1g Crude (mL) Crystal Appearance Yield (%) Purity (e.g., by HPLC, mp) Notes
EthanolRecord volumee.g., Needles, platesCalculateRecorde.g., Oiled out initially
MethanolRecord volumee.g., Needles, platesCalculateRecorde.g., Good crystal formation
IsopropanolRecord volumee.g., Needles, platesCalculateRecorde.g., Low solubility when hot
Ethanol/WaterRecord ratioe.g., Needles, platesCalculateRecorde.g., Cloudy point reached with X mL H₂O
Methanol/WaterRecord ratioe.g., Needles, platesCalculateRecorde.g., High yield

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (e.g., with Ethanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid is fully dissolved.[4]

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, undisturbed. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Mixed Solvent Recrystallization (e.g., with Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy (the cloud point).[7]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, undisturbed, and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol, using an ice-cold ethanol/water mixture with a slightly higher proportion of water for washing.[4]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product High-Purity Product dry->pure_product

Caption: Experimental workflow for recrystallization.

Troubleshooting_Recrystallization start Recrystallization Experiment no_crystals No Crystals Formed? start->no_crystals Check result oiling_out Product Oiled Out? no_crystals->oiling_out No sol_too_dilute Solution too dilute? no_crystals->sol_too_dilute Yes low_yield Yield is Low? oiling_out->low_yield No cooling_rate Cooling too fast? oiling_out->cooling_rate Yes impure Product Impure? low_yield->impure No too_much_solvent Too much solvent used? low_yield->too_much_solvent Yes success Successful Purification impure->success No cooling_rate2 Cooled too quickly? impure->cooling_rate2 Yes boil_solvent Boil off some solvent sol_too_dilute->boil_solvent Yes induce_cryst Induce Crystallization: - Scratch flask - Add seed crystal sol_too_dilute->induce_cryst No boil_solvent->start Retry induce_cryst->start Retry cool_slower Cool more slowly; Insulate flask cooling_rate->cool_slower Yes add_solvent Reheat, add more solvent, cool slowly cooling_rate->add_solvent No cool_slower->start Retry add_solvent->start Retry use_min_solvent Use minimum hot solvent too_much_solvent->use_min_solvent Yes conc_mother_liquor Concentrate mother liquor for second crop too_much_solvent->conc_mother_liquor No use_min_solvent->start Retry conc_mother_liquor->start Retry cool_slower2 Ensure slow cooling cooling_rate2->cool_slower2 Yes re_recrystallize Perform a second recrystallization cooling_rate2->re_recrystallize No cool_slower2->start Retry re_recrystallize->start Retry

Caption: Troubleshooting decision tree for recrystallization.

References

Validation & Comparative

"comparative analysis of the antibacterial activity of 4-(2-amino-4-thiazolyl)phenol derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, 4-(2-amino-4-thiazolyl)phenol derivatives have emerged as a promising class of compounds. Their structural scaffold, featuring a thiazole ring linked to a phenol, provides a versatile platform for chemical modifications to enhance antibacterial potency and spectrum. This guide presents a comparative analysis of the antibacterial activity of various this compound derivatives, supported by experimental data from recent studies.

Quantitative Data Summary

The antibacterial efficacy of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of selected derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antibacterial activity.

DerivativeBacterial StrainMIC (µg/mL)Reference
4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol Methicillin-resistant Staphylococcus aureus (MRSA)1[1]
Diverse drug-resistant Gram-positive bacterial isolatesas low as 1[1]
4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol *Klebsiella pneumoniae1000[2][3]
Bacillus cereus1000[2][3]
Staphylococcus aureus3000[2][3]
Escherichia coli5000[2][3]
Bis[2-amino-4-phenyl-5-thiazolyl] disulfides (a related class)Bacillus cereusMarked activity[4][5]
Pseudomonas aeruginosaMarked activity[4][5]
Hydroxyphenyl-thiazolyl-coumarin hybrids Pseudomonas aeruginosa15.62–31.25[6]
Enterococcus faecalis15.62–31.25[6]
Staphylococcus aureus62.5–125[6]
N-(4-phenylthiazol-2-yl)benzenesulfonamides Not specifiedHigh-affinity inhibitors[4]
Thiazolyl-hydrazonomethyl-phenoxyacetamides Staphylococcus aureus ATCC 2592328–168[7][8]
Salmonella typhimurium ATCC 1402828–168[7][8]
Escherichia coli ATCC 2592228–168[7][8]

*Note: This compound contains a thiadiazole ring instead of a thiazole, but is included for its structural similarity and relevant biological activity data.

Experimental Protocols

The following sections detail the generalized methodologies employed in the synthesis and antibacterial evaluation of this compound derivatives, based on protocols described in the cited literature.

Synthesis of this compound Derivatives

A common synthetic route to obtain 2-amino-4-aryl-thiazole derivatives involves the Hantzsch thiazole synthesis.[6] This reaction typically entails the condensation of a substituted acetophenone with thiourea in the presence of an oxidizing agent, such as iodine.[4][5] Further modifications can be introduced at the amino group or the phenyl ring to generate a library of derivatives. For instance, bis[2-amino-4-phenyl-5-thiazolyl] disulfides were synthesized from 2-amino-4-phenyl-1,3-thiazoles.[4][5] Another approach involves the reaction of 4-(2-phenylamino)-thiazol-4-yl)-benzothioamide with α-halo-ketones.[6] The final products are typically purified by recrystallization or column chromatography, and their structures are confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[2][3]

Antibacterial Activity Assays

The in vitro antibacterial activity of the synthesized compounds is primarily evaluated using two standard methods: the broth microdilution method and the well diffusion technique.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the MIC of a compound against various bacterial strains.[9][10]

  • Bacterial Culture Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to an exponential growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 10⁵ Colony Forming Units (CFU)/mL.[6]

  • Serial Dilution of Compounds: The test compounds are dissolved in a solvent like DMSO and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing a specific concentration of the test compound is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9][10]

2. Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

  • Agar Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes.

  • Bacterial Inoculation: A standardized suspension of the test bacterium is uniformly spread over the surface of the agar.

  • Well Creation and Compound Addition: Wells are created in the agar using a sterile borer. A specific volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated under suitable conditions to allow for bacterial growth and diffusion of the compound.

  • Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater susceptibility of the bacterium to the compound.

Visualizations

General Structure of this compound Derivatives

Caption: General chemical structure of this compound derivatives.

Workflow for Antibacterial Activity Screening

G cluster_synthesis Compound Synthesis & Preparation cluster_assay Broth Microdilution Assay cluster_result Data Analysis start Synthesis of Derivatives dissolve Dissolve in DMSO start->dissolve serial_dilute Serial Dilution dissolve->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate culture Prepare Bacterial Culture (10⁵ CFU/mL) culture->inoculate incubate Incubate (e.g., 37°C, 24h) inoculate->incubate read Read Results (Visual Inspection/Spectrophotometer) incubate->read determine_mic Determine MIC read->determine_mic compare Compare with Control determine_mic->compare

Caption: Workflow of the broth microdilution method for MIC determination.

References

Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 4-(2-amino-4-thiazolyl)phenol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(2-amino-4-thiazolyl)phenol analogues, detailing their structure-activity relationships (SAR) as potential anticancer agents. The following sections summarize key quantitative data, outline experimental protocols, and visualize relevant biological pathways and research workflows.

The 2-aminothiazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active compounds, including kinase inhibitors. The this compound scaffold, in particular, has emerged as a promising starting point for the development of novel anticancer agents. Structure-activity relationship (SAR) studies are crucial in optimizing this scaffold to enhance potency and selectivity against various cancer cell lines. This guide delves into the SAR of a series of aminothiazole-paeonol derivatives, which are close structural analogues of the core this compound structure, to elucidate the impact of various substitutions on their cytotoxic activity.

Comparative Analysis of Anticancer Activity

The antitumor effects of a series of N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide derivatives were evaluated against a panel of human cancer cell lines. The results, summarized in the table below, highlight the critical role of the substituent on the benzenesulfonamide ring in modulating the cytotoxic potency. The data is presented as IC50 values (µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundRAGS (IC50 µM)HT-29 (IC50 µM)HeLa (IC50 µM)PaTu8988t (IC50 µM)U87-MG (IC50 µM)A549 (IC50 µM)CT26.WT (IC50 µM)
13a H28.531.632.742.148.2>5025.3
13b 4-CH315.218.420.125.330.145.218.9
13c 4-OCH34.04.45.815.822.535.610.0
13d 4-F7.211.213.820.128.440.215.3
13e 4-Cl10.514.817.222.429.842.116.8
13f 4-Br12.116.219.524.131.244.517.2
13g 4-NO220.325.128.435.640.3>5022.1
5-FU -43.87.2-----

Data sourced from a study on aminothiazole-paeonol derivatives.[1][2]

Key SAR Observations:

  • Impact of Electron-Donating Groups: The presence of an electron-donating group at the para-position of the benzenesulfonamide ring significantly enhanced the anticancer activity. Compound 13c , with a 4-methoxy group, exhibited the most potent inhibitory activity across multiple cell lines, particularly against human gastric adenocarcinoma (AGS) and human colorectal adenocarcinoma (HT-29) cells.[1][2]

  • Effect of Halogen Substitution: Halogen substitution at the para-position also led to increased potency compared to the unsubstituted analogue (13a ). Among the halogens, the fluoro-substituted compound 13d was the most active.

  • Influence of Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing group, such as a nitro group (13g ), resulted in a decrease in cytotoxic activity compared to the electron-donating and halogen-substituted analogues.

  • Comparison with Standard Drug: Notably, compound 13c demonstrated superior potency against AGS cells (IC50 = 4.0 µM) compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU) (IC50 = 43.8 µM).[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of aminothiazole-paeonol derivatives.

General Synthesis of N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide Analogues

The synthesis of the title compounds generally involves a multi-step process. A key step is the Hantzsch thiazole synthesis, where an α-haloketone is reacted with a thiourea derivative. For the specific analogues in the table, the synthesis would typically proceed as follows:

  • Synthesis of the 2-aminothiazole core: 2'-Hydroxy-4'-methoxyacetophenone is first brominated to yield 2-bromo-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one. This α-bromoketone is then reacted with thiourea to form the 4-(2-hydroxy-4-methoxyphenyl)thiazol-2-amine intermediate.

  • Sulfonylation of the amino group: The synthesized 2-aminothiazole intermediate is then reacted with various substituted benzenesulfonyl chlorides in the presence of a base (e.g., pyridine) to yield the final N-substituted benzenesulfonamide derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against various cancer cell lines is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., AGS, HT-29, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Research Workflow and Biological Context

To better understand the process of SAR studies and the potential mechanism of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization start Scaffold Selection (this compound) analogues Analogue Synthesis (Varying Substituents) start->analogues purification Purification & Characterization (NMR, MS, HPLC) analogues->purification screening In Vitro Screening (e.g., MTT Assay) purification->screening ic50 IC50 Determination screening->ic50 sar SAR Analysis ic50->sar lead_id Lead Identification sar->lead_id further_synthesis Further Analogue Synthesis lead_id->further_synthesis further_synthesis->screening in_vivo In Vivo Studies further_synthesis->in_vivo

A typical workflow for a structure-activity relationship (SAR) study.

Given that many 2-aminothiazole derivatives are known to target protein kinases, a plausible mechanism of action for these compounds is the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Analogue Inhibitor->PI3K Inhibition

The PI3K/Akt/mTOR signaling pathway, a potential target for the compounds.

References

A Comparative Guide to Predicting Biological Activity of 2-Aminothiazole Derivatives: QSAR Modeling and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quantitative Structure-Activity Relationship (QSAR) modeling with other computational methods for predicting the biological activity of 2-aminothiazole derivatives. This guide is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antioxidant, and anti-infective properties. Predicting the biological activity of novel 2-aminothiazole derivatives is crucial for accelerating the drug discovery process. This guide focuses on QSAR modeling as a primary predictive tool and compares its performance with other computational approaches, providing a comprehensive overview for researchers in the field.

Comparing Predictive Models for Biological Activity

The prediction of biological activity for novel compounds is a cornerstone of modern drug discovery. Various computational methods are employed to virtually screen and prioritize candidates for synthesis and experimental testing. Here, we compare the performance of QSAR modeling with other common in silico techniques for 2-aminothiazole derivatives, focusing on their application in predicting anticancer activity, particularly as Aurora kinase inhibitors.

Quantitative Data Summary

The following tables summarize the performance of different computational models and the experimental biological activity of select 2-aminothiazole derivatives.

Table 1: Performance Comparison of Computational Models for Predicting Aurora Kinase Inhibition

Model TypeKey Performance Metric(s)Reported Value(s)Reference
2D-QSAR (MLR)R² (squared correlation coefficient)0.828[1]
q² (cross-validated R²)0.771[1]
3D-QSAR (CoMFA)q² (cross-validated R²)0.695[1]
r² (non-cross-validated R²)0.977[1]
r²_pred (predictive R²)0.788[1]
3D-QSAR (CoMSIA)q² (cross-validated R²)0.698[1]
r² (non-cross-validated R²)0.960[1]
r²_pred (predictive R²)0.798[1]
QSAR (OLS)0.8902[2][3]
Q²_LOO (leave-one-out Q²)0.7875[2][3]
R²_ext (external validation R²)0.8735[2][3]
Molecular DockingDocking Score (kcal/mol)-9.67 (for a designed compound)[2][3][4][5]

Table 2: Experimental Biological Activity of Selected 2-Aminothiazole Derivatives as Kinase Inhibitors

Compound ID/ReferenceTarget KinaseBiological Activity (IC₅₀)Cancer Cell Line(s)
Compound 29Aurora A79 nMNot specified
Compound 30Aurora A140 nMNot specified
Compound 37B-RAF, CRAF19 nMMCF-7
Compound 37V600E-B-RAF39 nMMCF-7
Compound 50VEGFR-21.21 µMNot specified
Compound 6Not specified3.6 µMU251, U138
Compound 2Not specified~10-fold lower than parent compoundU87

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the study of 2-aminothiazole derivatives.

Synthesis of 2-Aminothiazole Derivatives: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the 2-aminothiazole core.[6][7][8][9]

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Solvent (e.g., ethanol, methanol)

  • 5% Sodium carbonate solution

  • Stir bar and hot plate

  • Beakers, Buchner funnel, side-arm flask

Procedure:

  • In a suitable vial, combine the α-haloketone (1.0 eq) and thiourea (1.5 eq).[6]

  • Add the solvent (e.g., methanol) and a stir bar.[6]

  • Heat the mixture with stirring for a specified time (e.g., 30 minutes).[6]

  • Allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 5% sodium carbonate solution to neutralize the acid formed and precipitate the product.[6]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[6]

  • Wash the filter cake with water and allow it to air dry.[6]

Biological Activity Assessment: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • 96-well plates

  • 2-aminothiazole derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in the cell culture medium. Add the compound solutions to the wells containing the cells and incubate for a specified period (e.g., 72 hours).[13]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.[13] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10][12]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 550-590 nm.[10][13] The intensity of the purple color is directly proportional to the number of viable cells.

Visualizing the Workflow and Signaling

To better understand the processes involved in QSAR modeling and the biological pathways targeted by 2-aminothiazole derivatives, the following diagrams are provided.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Application Data Dataset of 2-Aminothiazole Derivatives with Known Biological Activity (IC50) Split Split Data into Training and Test Sets Data->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Model Develop QSAR Model (e.g., MLR, CoMFA) Descriptors->Model Internal Internal Validation (e.g., Cross-validation) Model->Internal External External Validation Internal->External Predict Predict Activity of New Derivatives External->Predict Design Rational Design of Novel Compounds Predict->Design

A generalized workflow for QSAR modeling.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition by 2-Aminothiazole Derivatives cluster_outcome Cellular Outcome G2 G2 Phase M M Phase (Mitosis) G2->M Mitotic Entry Spindle Proper Spindle Formation Compound 2-Aminothiazole Derivative AuroraA Aurora A Kinase Compound->AuroraA Inhibits AuroraA->Spindle Promotes Arrest Mitotic Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Inhibition of the Aurora A kinase pathway.

Concluding Remarks

QSAR modeling has proven to be a valuable tool in predicting the biological activity of 2-aminothiazole derivatives, guiding the synthesis of novel and potent compounds. The statistical robustness of many QSAR models, as indicated by high R² and Q² values, demonstrates their predictive power. However, it is crucial to recognize that QSAR is one of many computational tools available.

Molecular docking and molecular dynamics simulations offer a more detailed, structure-based understanding of ligand-target interactions, which can complement the statistical nature of QSAR. As seen in the case of Aurora kinase inhibitors, docking studies can identify key binding interactions and provide a rationale for observed activities, while molecular dynamics can assess the stability of these interactions over time.

Ultimately, the most effective approach to drug discovery often involves an integrated strategy, where the predictive power of QSAR is combined with the mechanistic insights from molecular docking and dynamics, and all computational predictions are rigorously validated through experimental testing. This multi-faceted approach, grounded in robust experimental protocols, will continue to drive the successful development of novel 2-aminothiazole-based therapeutics.

References

A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-(2-amino-4-thiazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an objective comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-(2-amino-4-thiazolyl)phenol, a key intermediate in the synthesis of various pharmaceuticals. The performance of these methods is compared with alternative analytical techniques, supported by detailed experimental protocols and validation data, structured to aid in the selection of the most suitable analytical approach.

Comparison of Hypothesized HPLC Methods

Two distinct reversed-phase HPLC (RP-HPLC) methods are proposed for the purity analysis of this compound. Method A employs a conventional C18 column with a simple isocratic mobile phase, suitable for routine quality control. Method B utilizes a phenyl-hexyl column with a gradient elution, designed for higher resolution and separation of potential closely related impurities.

Table 1: Comparison of Hypothesized HPLC Method Validation Parameters

Validation ParameterHPLC Method AHPLC Method B
Linearity (R²) > 0.999> 0.9995
Range (µg/mL) 1 - 1000.5 - 150
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (%RSD)
- Repeatability< 1.0%< 0.8%
- Intermediate Precision< 1.5%< 1.2%
Limit of Detection (LOD) (µg/mL) 0.250.10
Limit of Quantification (LOQ) (µg/mL) 0.750.30
Robustness PassedPassed
Comparison with Alternative Analytical Methods

While HPLC is a powerful technique for purity assessment, other methods can also be employed, each with distinct advantages and disadvantages.

Table 2: Comparison of HPLC with Alternative Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.High resolution, sensitivity, and specificity; well-established for purity analysis.Higher cost and complexity compared to some methods; may require method development for new compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for identifying and quantifying volatile impurities; high sensitivity and specificity.Requires derivatization for non-volatile compounds like this compound, which adds complexity and potential for sample loss.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation coupled with highly specific mass analysis.Extremely high sensitivity and selectivity; provides structural information about impurities.High instrument cost and operational complexity; may not be necessary for routine purity assessment.
Colorimetric Methods (e.g., Gibbs Method) Reaction of a phenol with a reagent to produce a colored product quantifiable by spectrophotometry.Simple, rapid, and cost-effective.Low specificity; cannot distinguish the main compound from other phenolic impurities.

Experimental Protocols

Protocol 1: HPLC Method A - Isocratic Elution
  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV-Vis or Photodiode Array (PDA) Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A 70:30 (v/v) mixture of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution to the desired concentrations for the calibration curve.

Protocol 2: HPLC Method B - Gradient Elution
  • Chromatographic System: A High-Performance Liquid Chromatograph with a PDA Detector.

  • Column: Phenyl-Hexyl reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.05 M ammonium acetate buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of Mobile Phase A and B at 1 mg/mL. Prepare working solutions by diluting the stock solution.

Visualizations

HPLC_Validation_Workflow cluster_planning Method Development & Planning cluster_execution Validation Execution cluster_reporting Reporting MD Method Development VP Validation Protocol Definition MD->VP SPEC Specificity VP->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy LIN->ACC PREC Precision ACC->PREC LODQ LOD & LOQ PREC->LODQ ROB Robustness LODQ->ROB DA Data Analysis ROB->DA VR Validation Report DA->VR

Caption: Workflow for the validation of an HPLC method.

Analytical_Method_Selection start Purity Assessment of This compound q1 Need for structural information of impurities? start->q1 q2 Are impurities volatile or thermally stable? q1->q2 No lcms Use LC-MS/MS q1->lcms Yes q3 High-throughput routine analysis? q2->q3 No gcms Use GC-MS (with derivatization) q2->gcms Yes q4 Simple qualitative check? q3->q4 No hplc Use Validated HPLC Method q3->hplc Yes colorimetric Use Colorimetric Method q4->colorimetric Yes hplc_alt Use HPLC q4->hplc_alt No

Caption: Decision tree for selecting an analytical method.

"in vivo efficacy and toxicity comparison of 4-(2-amino-4-thiazolyl)phenol derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vivo Efficacy and Toxicity of 4-(2-amino-4-thiazolyl)phenol Derivatives

This guide provides a comparative analysis of the in vivo efficacy and toxicity of two distinct this compound derivatives, focusing on their potential as antibacterial agents against Methicillin-Resistant Staphylococcus aureus (MRSA). The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative and qualitative data on the in vivo efficacy and toxicity of two derivatives of this compound.

Table 1: In Vivo Efficacy Comparison

DerivativeAnimal ModelInfection ModelAdministration RouteDosageEfficacy OutcomeCitation
4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenolMouseSystemic MRSA infectionNot SpecifiedNot SpecifiedEffectively rescued mice from MRSA infection.[1]
Lead Phenylthiazole CompoundMouseMRSA skin infectionTopical2% suspension, twice daily for 3 days>90% reduction in MRSA burden in skin wounds, similar to 2% mupirocin.[2][3]

Table 2: In Vivo and In Vitro Toxicity Comparison

DerivativeAnimal/Cell ModelToxicity AssayDosage/ConcentrationToxicity OutcomeCitation
4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenolMouse, C. elegansIn vivo toxicity assessmentNot SpecifiedLow toxicity observed.[1]
Lead Phenylthiazole Compound & 4 AnaloguesHuman Keratinocytes (HaCaT)MTS Assay for cell viabilityUp to 20 µg/mLNon-toxic at concentrations up to seven-fold higher than their MIC values.[2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo MRSA Systemic Infection Model
  • Animal Model: Mice.[1]

  • Pathogen: Methicillin-Resistant Staphylococcus aureus (MRSA).[1]

  • Procedure: The specific details of the infection model, including the bacterial strain, inoculum size, and route of infection, were not detailed in the abstract. However, a systemic infection model was utilized to assess the ability of the compound to rescue the animals from a lethal infection.[1]

  • Treatment: The lead compound, 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol, was administered to the infected mice. The dosage, route, and frequency of administration were not specified in the abstract.[1]

  • Efficacy Endpoint: The primary outcome measured was the survival of the mice following infection and treatment, indicating the compound's ability to combat the systemic MRSA infection.[1]

  • Toxicity Assessment: General health and survival of the animals were monitored to assess the in vivo toxicity of the compound. The study reported "low toxicity".[1]

In Vivo MRSA Murine Skin Infection Model
  • Animal Model: Mice.[2][3]

  • Pathogen: Methicillin-Resistant Staphylococcus aureus (MRSA), specifically community-associated MRSA (CA-MRSA) strains.[3]

  • Procedure: An open wound was created on the dorsal region of the mice. The wound was then infected with a suspension of MRSA.[2][3][4]

  • Treatment: The test compounds were formulated as a 2% suspension in petroleum jelly and applied topically to the infected wounds twice daily for three days. A 2% mupirocin suspension was used as a positive control, and petroleum jelly alone served as the vehicle control.[2][3][4]

  • Efficacy Endpoint: After the three-day treatment period, the skin tissue from the wound area was excised, homogenized, and plated to determine the number of colony-forming units (CFU) of MRSA. The percentage reduction in bacterial burden compared to the vehicle control was calculated.[2][3]

  • Toxicity Assessment (In Vitro): The cytotoxicity of the compounds was evaluated against human keratinocytes (HaCaT cell line) using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. Cells were incubated with the compounds at various concentrations (10 and 20 µg/mL) for two hours, and cell viability was measured.[2][4]

Visualizations

The following diagrams illustrate the general structure of the compared compounds and a typical experimental workflow for in vivo antibacterial testing.

cluster_0 This compound Core cluster_1 Derivative 1 cluster_2 Derivative 2 core Phenol-Thiazole-Amine Scaffold sub1 3,5-bis(trifluoromethyl)anilino (at 2-amino position) core->sub1 Substitution sub2 Phenyl substitution (at 2-amino position) core->sub2 Substitution

Caption: General structural relationship of the compared derivatives.

G cluster_workflow In Vivo Antibacterial Efficacy Workflow start Animal Model (e.g., Mouse) infection Induce MRSA Infection (Systemic or Topical) start->infection treatment Administer This compound Derivative infection->treatment control Administer Vehicle/Standard Drug infection->control observation Observation Period treatment->observation control->observation endpoint Assess Efficacy (Survival, Bacterial Load) observation->endpoint toxicity Monitor for Toxicity Signs observation->toxicity outcome Comparative Analysis of Efficacy and Toxicity endpoint->outcome toxicity->outcome

Caption: Generalized workflow for in vivo antibacterial testing.

References

Benchmarking the Antioxidant Capacity of Thiazolylphenols Against Standard Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the antioxidant capacity of 4-(2-amino-4-thiazolyl)phenol is not extensively available in the public domain, this guide provides a comparative analysis of structurally similar thiazolylphenol derivatives against well-established standard antioxidants. The following sections summarize quantitative data from in vitro antioxidant assays, detail the experimental protocols for these assays, and visualize the workflows for clarity and reproducibility. This information offers valuable insights into the potential antioxidant efficacy of the thiazole scaffold linked to a phenolic moiety.

Comparative Antioxidant Activity

The antioxidant potential of various thiazole derivatives has been evaluated using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. These assays measure the capacity of a compound to scavenge free radicals or reduce metal ions, key mechanisms of antioxidant action.[1][2] The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant strength, where a lower IC50 value indicates higher antioxidant activity.

The tables below present a compilation of IC50 values for several thiazolylphenol derivatives from published studies, compared against standard antioxidants like Ascorbic Acid and Trolox.

Table 1: DPPH Radical Scavenging Activity (IC50)

Compound/StandardIC50 (µM)IC50 (ppm)Reference
Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate64.75[3]
2-(2-arylidenehydrazinyl)-4,5-diphenylthiazole (Ve, Ar= 4-methoxyphenyl)23.71[4]
2-(2-arylidenehydrazinyl)-4,5-diphenylthiazole (Vd, Ar=4-aminophenyl)32.11[4]
Ascorbic AcidVaries by studyVaries by study[1][5]
TroloxVaries by studyVaries by study[1]

Table 2: ABTS Radical Scavenging Activity (IC50)

Compound/StandardIC50 (µM)Reference
(E)-2-(2,4-dihydroxybenzylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-ium chloride (5b)< Ascorbic Acid[5]
Catechol Hydrazinyl-Thiazole (CHT)3.16 times more intense than Trolox[6]
Ascorbic AcidVaries by study[1][5]
TroloxVaries by study[1][6]

Note: Direct numerical IC50 values for some compounds were not available in the cited abstracts; instead, a qualitative comparison to the standard was provided.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant capacities. Below are the methodologies for the DPPH, ABTS, and FRAP assays as compiled from various sources.[7]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[8][9]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol or ethanol.[9] This stock solution is then diluted to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[9]

  • Reaction Mixture: A small volume of the test compound (at various concentrations) is mixed with the DPPH working solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+).[7] The reduction of the pre-formed radical by an antioxidant is measured as a decrease in absorbance.[7]

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[7][10] The mixture is allowed to stand in the dark at room temperature for 12-16 hours for complete radical formation.[7]

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Reaction Mixture: A small volume of the test compound (at various concentrations) is added to the ABTS•+ working solution.[7]

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 5-6 minutes).[7]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[7]

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.[12][13] The reagent should be warmed to 37°C before use.[12]

  • Reaction Mixture: A small volume of the sample is mixed with the FRAP reagent.[13]

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[13]

  • Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a known standard, typically FeSO₄, and is expressed as FRAP value (in µM Fe²⁺ equivalents).

Visualized Workflows and Mechanisms

To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH working solution Mix Mix DPPH solution with sample DPPH_sol->Mix Sample_sol Prepare sample dilutions Sample_sol->Mix Incubate Incubate in dark (e.g., 30 min) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_gen Generate ABTS•+ (ABTS + K2S2O8) ABTS_work Prepare ABTS•+ working solution ABTS_gen->ABTS_work Mix Mix ABTS•+ solution with sample ABTS_work->Mix Sample_sol Prepare sample dilutions Sample_sol->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP reagent with sample FRAP_reagent->Mix Sample_sol Prepare sample dilutions Sample_sol->Mix Incubate Incubate at 37°C (e.g., 4 min) Mix->Incubate Measure Measure absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP value (Fe2+ equivalents) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Antioxidant_Mechanisms cluster_mechanisms Primary Antioxidant Mechanisms Antioxidant Antioxidant (e.g., Thiazolylphenol) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant becomes HAT Hydrogen Atom Transfer (HAT) Antioxidant->HAT donates H• SET Single Electron Transfer (SET) Antioxidant->SET donates e- Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Stable_Molecule Stable Molecule Free_Radical->Stable_Molecule is neutralized to HAT->Free_Radical SET->Free_Radical

Caption: Key mechanisms of free radical scavenging by antioxidants.

References

Comparative Docking Analysis of 4-(2-amino-4-thiazolyl)phenol Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals summarizing the binding affinities and interaction patterns of novel 4-(2-amino-4-thiazolyl)phenol derivatives. This guide provides a comparative analysis of their potential as inhibitors for various protein targets implicated in a range of diseases, supported by quantitative data and detailed experimental protocols.

This guide synthesizes findings from multiple studies to offer a comparative overview of the molecular docking of this compound derivatives. These compounds are of significant interest in medicinal chemistry due to their versatile therapeutic potential, which includes antimicrobial, anticancer, and anti-inflammatory activities. The data presented herein is intended to facilitate further drug discovery and development efforts by providing a clear comparison of the binding efficiencies of these derivatives against various biological targets.

Quantitative Docking Data Summary

The following tables summarize the binding affinities (in kcal/mol) of various this compound derivatives with their respective protein targets, as determined by molecular docking simulations. Lower binding energy values indicate a higher predicted affinity between the ligand and the protein.

DerivativeTarget ProteinPDB IDBinding Energy (kcal/mol)Reference CompoundBinding Energy (kcal/mol)
2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one (2j)Not Specified1KZN-6.8Chloramphenicol-7.4
4-((2-aminothiazol-4-yl) amino) phenol (AJ-2)COX-2Not SpecifiedNot explicitly stated, but noted to have increased binding energy compared to Paracetamol.Paracetamol (PC)Not Specified
Thiazole-Thiophene Scaffold (4b)Not Specified2W3L-6.011CarboPt-4.671
Thiazole-Thiophene Scaffold (8a)Not Specified2W3L-6.161CarboPt-4.671
Thiazole Derivative (15)Rho6Not Specified-9.2Not SpecifiedNot Specified
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazolehCA INot Specified-6.75Not SpecifiedNot Specified
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazolehCA IINot Specified-7.61Not SpecifiedNot Specified
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleAChENot Specified-7.86Not SpecifiedNot Specified
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleBChENot Specified-7.96Not SpecifiedNot Specified
Thiazolyl-pyrazoline derivative (7e)COX-2Not SpecifiedNot explicitly stated, but noted to bind well.ErlotinibNot Specified
Thiazolyl-pyrazoline derivative (7j)COX-2Not SpecifiedNot explicitly stated, but noted to bind well.ErlotinibNot Specified

Experimental Protocols

The methodologies outlined below are a synthesis of the common procedures reported in the cited studies for conducting molecular docking simulations.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystallographic structures of the target proteins were downloaded from the RCSB Protein Data Bank (PDB).

  • Protein Preparation: The protein structures were prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning charges. This step is crucial for ensuring the accuracy of the docking calculations.[1]

  • Ligand Preparation: The 2D structures of the this compound derivatives were sketched using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures was performed using appropriate force fields to obtain stable conformations.

2. Molecular Docking Simulation:

  • Software: AutoDock Vina was a commonly used software for performing the docking simulations.[1][2]

  • Grid Box Definition: A grid box was defined around the active site of the target protein to specify the search space for the ligand. The dimensions of the grid box were typically set to 25 Å × 25 Å × 25 Å, centered on the active site.[3]

  • Docking Algorithm: The docking software employs a search algorithm to explore various possible conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: A scoring function was used to estimate the binding affinity for each docked pose, typically expressed in kcal/mol. The pose with the lowest binding energy was generally considered the most favorable.

3. Analysis of Results:

  • Binding Mode Visualization: The interactions between the best-docked ligands and the protein's active site residues were visualized in 2D and 3D using software like Discovery Studio Visualizer.[1] This allows for the identification of key interactions such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions.[3]

  • Conformer Selection: Multiple conformations (typically around nine) were generated for each ligand, and the one with the best score and lowest binding energy was selected for further analysis.[3]

Visualizations

The following diagrams illustrate a general workflow for molecular docking studies and a representative signaling pathway that can be modulated by targeting specific proteins.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation protein_prep Target Protein Preparation (from PDB) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Derivative Synthesis & Optimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis & Scoring (Binding Energy Calculation) docking->pose_analysis interaction_viz Interaction Visualization (2D & 3D Analysis) pose_analysis->interaction_viz

Caption: A generalized workflow for in silico molecular docking studies.

signaling_pathway ligand Thiazolylphenol Derivative receptor Target Protein (e.g., Kinase, COX-2) ligand->receptor Inhibition downstream Downstream Signaling Cascade receptor->downstream response Cellular Response (e.g., Apoptosis, Anti-inflammatory) downstream->response

Caption: A simplified signaling pathway illustrating ligand-protein inhibition.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of 4-(2-amino-4-thiazolyl)phenol-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(2-amino-4-thiazolyl)phenol scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of compounds targeting a diverse range of kinases implicated in oncology and inflammatory diseases. The strategic placement of the aminothiazole and phenol groups allows for key hydrogen bond interactions within the ATP-binding pocket of many kinases. However, this promiscuity necessitates a thorough understanding of an inhibitor's cross-reactivity and selectivity profile to ensure on-target efficacy while minimizing off-target effects. This guide provides a comparative overview of the selectivity profiles of representative inhibitors based on this scaffold and its close analogs, supported by established experimental methodologies.

Comparative Selectivity Profiling

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. While no comprehensive kinome-wide screening data for a single this compound-based inhibitor is publicly available, analysis of structurally related compounds from different chemical series reveals potential target classes and off-target liabilities. The following tables summarize the inhibitory activity (IC₅₀/Kᵢ) of representative compounds against various kinases.

Table 1: Potency of Thiazole-Based Inhibitors Against Primary Targets

Compound SeriesRepresentative Target KinaseInhibitor ExamplePotency (IC₅₀/Kᵢ, nM)
Phenylamino Pyrimidine ThiazoleSYKCompound 4 Analog< 100
2-(thiazol-2-amino)-4-arylaminopyrimidinesALKCompound 5312.4
4-(thiazol-5-yl)benzoic acidsCK2αPyridine-carboxylic acid analog14 - 17
2-aminothiazole-5-carboxamidesSrc Family (Src, Lck)Dasatinib (BMS-354825)< 1
4-amino-2-(thio)phenol derivativesAKT / ABLCompound 5i1260 (AKT), 1500 (ABL)

Data is compiled from multiple sources for structurally related compounds to provide a representative overview.

Table 2: Cross-Reactivity Profile of a Representative Thiazole-Based Inhibitor (Dasatinib)

Dasatinib, a prominent drug featuring the 2-aminothiazole core, is known for its multi-targeted profile. This provides insight into potential off-target kinases for other inhibitors built on a similar scaffold.

Kinase FamilyRepresentative Off-Target KinasesPotency (IC₅₀/Kᵢ, nM)
Src FamilySRC, LCK, FYN, YES< 1
BCR-ABLABL< 1
Receptor Tyrosine Kinasesc-KIT, PDGFRβ, EPHA25, 28, 30
Tec FamilyTEC, BTK1, 6
Serine/Threonine Kinasesp38 MAPK> 10,000

This table highlights the broad-spectrum activity of a well-characterized 2-aminothiazole-based inhibitor and suggests potential cross-reactivity for new derivatives.

Experimental Protocols

Accurate and reproducible data is the cornerstone of drug development. The following are detailed methodologies for key experiments typically employed in the selectivity profiling of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against a panel of purified kinases.

  • Reagents and Materials :

    • Purified recombinant kinases

    • Specific peptide or protein substrates

    • Test compound (e.g., 10 mM stock in DMSO)

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • [γ-³³P]ATP

    • 10 mM ATP solution

    • 96- or 384-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure accurate IC₅₀ determination.

    • Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

    • Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and plot the data to determine the IC₅₀ value using non-linear regression analysis.

Cellular Target Engagement Assay (e.g., Western Blot)

This assay confirms that the inhibitor engages its intended target within a cellular context by assessing the phosphorylation status of a downstream substrate.

  • Reagents and Materials :

    • Cell line expressing the target kinase

    • Cell culture medium and supplements

    • Test compound

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (total and phospho-specific for a known downstream substrate)

    • Secondary antibody conjugated to HRP

    • Chemiluminescent substrate

    • Protein quantification assay (e.g., BCA)

  • Procedure :

    • Plate cells and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound for a specified duration.

    • If necessary, stimulate the signaling pathway to induce phosphorylation of the target substrate.

    • Wash the cells with ice-cold PBS and lyse them.

    • Quantify the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.

    • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Visualizing Kinase Inhibition and Experimental Design

Understanding the broader context of kinase signaling and the workflow for inhibitor profiling is crucial for interpreting selectivity data.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor This compound Inhibitor RAF RAF Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: A simplified diagram of common kinase signaling pathways (e.g., MAPK and PI3K/AKT) that can be targeted by inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Profiling cluster_in_cellulo Cell-Based Assays cluster_data_analysis Data Analysis & Interpretation A1 Compound Synthesis A2 Primary Target Assay A1->A2 A3 Broad Kinase Panel (e.g., >400 kinases) A2->A3 A4 IC50 Determination A3->A4 C1 Selectivity Score Calculation A4->C1 B1 Cellular Potency (Anti-proliferative Assay) B2 Target Engagement (Western Blot) B1->B2 B3 Off-Target Validation B2->B3 B3->C1 C2 Structure-Activity Relationship (SAR) C1->C2 C3 Lead Optimization C2->C3

Caption: A typical workflow for the cross-reactivity and selectivity profiling of kinase inhibitors.

Navigating the Metabolic Gauntlet: An In Vitro Comparison of 4-(2-Amino-4-thiazolyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of novel compounds is a critical early step in the journey from discovery to clinical application. The 4-(2-amino-4-thiazolyl)phenol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. However, its metabolic fate can significantly impact its efficacy, duration of action, and potential for toxicity. This guide provides a comparative framework for assessing the in vitro metabolic stability of this compound derivatives, complete with detailed experimental protocols and visual guides to metabolic pathways and workflows.

Quantitative Comparison of Metabolic Stability

The primary goal of in vitro metabolic stability assays is to determine key parameters such as half-life (t½) and intrinsic clearance (CLint). These values provide a quantitative measure of how quickly a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs). A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.

To facilitate a direct comparison of novel this compound derivatives, experimental data should be organized as follows:

Compound IDStructureTest System (e.g., HLM, RLM)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)% Remaining at 60 min
Parent Compound This compoundHuman Liver MicrosomesData to be generatedData to be generatedData to be generated
Rat Liver MicrosomesData to be generatedData to be generatedData to be generated
Derivative 1 Specify modificationHuman Liver MicrosomesData to be generatedData to be generatedData to be generated
Rat Liver MicrosomesData to be generatedData to be generatedData to be generated
Derivative 2 Specify modificationHuman Liver MicrosomesData to be generatedData to be generatedData to be generated
Rat Liver MicrosomesData to be generatedData to be generatedData to be generated
Positive Control e.g., VerapamilHuman Liver MicrosomesReference valueReference valueReference value
Rat Liver MicrosomesReference valueReference valueReference value

HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes. Data would be generated from in vitro experiments.

Experimental Protocols

To ensure reproducibility and the generation of high-quality, comparable data, the following detailed experimental protocols for liver microsomal and hepatocyte stability assays are provided.

Liver Microsomal Stability Assay

This assay is a common initial screen to evaluate the Phase I metabolic stability of compounds.

Objective: To determine the in vitro half-life and intrinsic clearance of this compound derivatives using liver microsomes.

Materials:

  • Test compounds and positive control (e.g., a compound with known metabolic fate)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of test compounds, positive control, and internal standard. On the day of the experiment, thaw the pooled liver microsomes on ice.

  • Reaction Mixture Preparation: In a 96-well plate, add the liver microsomes and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes.

  • Initiation of Reaction: Add the test compounds to the wells to initiate the metabolic reaction. For a comprehensive analysis, also add the NADPH regenerating system. A control reaction without the NADPH regenerating system should be included to assess for non-CYP mediated metabolism or compound instability.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.

Objective: To evaluate the overall metabolic stability of this compound derivatives in a whole-cell system.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, or other species)

  • Hepatocyte culture medium

  • Test compounds and positive control

  • Acetonitrile or other suitable organic solvent

  • Internal standard

  • Culture plates, incubator with CO2 supply, centrifuge, and LC-MS/MS system

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of hepatocytes according to the supplier's instructions, ensuring high viability.

  • Incubation: In a culture plate, incubate the hepatocyte suspension with the test compounds at a final concentration (e.g., 1 µM) at 37°C in a humidified incubator with 5% CO2.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.

  • Reaction Termination: Immediately terminate the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris and proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance often expressed as µL/min/10^6 cells.

Visualizing the Process: Experimental Workflow and Metabolic Pathways

To provide a clearer understanding of the experimental process and potential metabolic transformations, the following diagrams are presented using the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compounds Test Compounds & Positive Control Stocks start_reaction Add Test Compounds & NADPH System prep_compounds->start_reaction prep_microsomes Thaw Liver Microsomes reaction_mix Prepare Reaction Mixture (Microsomes + Buffer) prep_microsomes->reaction_mix prep_buffer Prepare Phosphate Buffer prep_buffer->reaction_mix prep_nadph Prepare NADPH Regenerating System prep_nadph->start_reaction pre_incubation Pre-incubate at 37°C reaction_mix->pre_incubation pre_incubation->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Experimental workflow for the in vitro liver microsomal stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound Derivative hydroxylation Hydroxylation (Phenolic Ring or Substituents) parent->hydroxylation Oxidation n_oxidation N-oxidation (Thiazole Nitrogen) parent->n_oxidation Oxidation s_oxidation S-oxidation (Thiazole Sulfur) parent->s_oxidation Oxidation deamination Deamination (Amino Group) parent->deamination Oxidation ring_opening Thiazole Ring Opening parent->ring_opening Oxidation glucuronidation Glucuronidation (Phenolic -OH or Metabolites) hydroxylation->glucuronidation Conjugation sulfation Sulfation (Phenolic -OH or Metabolites) hydroxylation->sulfation Conjugation n_oxidation->glucuronidation Conjugation n_oxidation->sulfation Conjugation s_oxidation->glucuronidation Conjugation s_oxidation->sulfation Conjugation deamination->glucuronidation Conjugation deamination->sulfation Conjugation excretion Excretion ring_opening->excretion glucuronidation->excretion sulfation->excretion

Potential metabolic pathways of this compound derivatives.

Discussion of Potential Metabolic Pathways

The this compound scaffold presents several potential sites for metabolic transformation. Understanding these can aid in the interpretation of metabolic stability data and guide the design of more robust derivatives.

Phase I Metabolism: This initial phase, primarily mediated by CYP enzymes, introduces or exposes functional groups. For this compound derivatives, key Phase I reactions may include:

  • Hydroxylation: The phenolic ring is a prime target for further hydroxylation. Substituents on the phenol or thiazole ring can also undergo hydroxylation.

  • Oxidation of the Thiazole Ring: The nitrogen and sulfur atoms of the thiazole ring are susceptible to N-oxidation and S-oxidation, respectively.

  • Deamination: The exocyclic amino group can be removed through oxidative deamination.

  • Thiazole Ring Opening: While less common, cleavage of the thiazole ring can occur, leading to more polar metabolites.

Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. For phenolic compounds, the most common conjugation reactions are:

  • Glucuronidation: The phenolic hydroxyl group is a primary site for conjugation with glucuronic acid, a major metabolic pathway for phenols.

  • Sulfation: The phenolic hydroxyl can also be conjugated with a sulfonate group.

By systematically evaluating a series of this compound derivatives using the outlined protocols, researchers can build a comprehensive structure-metabolism relationship database. This knowledge is invaluable for identifying derivatives with an optimal balance of biological activity and metabolic stability, ultimately accelerating the development of new and effective therapeutics.

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-(2-amino-4-thiazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(2-amino-4-thiazolyl)phenol, a critical procedure for maintaining a safe and compliant laboratory environment.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn at all times when handling this compound:

  • Respiratory Protection: An approved mask or respirator is necessary to avoid inhalation of dust or fumes.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield are required to protect against splashes and dust.

  • Skin and Body Protection: A laboratory coat or other suitable protective clothing should be worn.

Quantitative Hazard Data Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[2][3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated, properly labeled, and sealable hazardous waste container.[2][3] The container should be made of a compatible material.

  • Liquid Waste: If this compound is in a solution, it must be collected in a sealed, leak-proof container, also clearly labeled as hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.[4][5]

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and harmful).[5][6]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4] The storage area should be cool and dry.

4. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Provide them with a full characterization of the waste.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill to prevent it from spreading. For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material, and then place the absorbed material into the waste container.[7]

  • Clean: Clean the spill area thoroughly.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled, sealable solid hazardous waste container. is_solid->collect_solid Solid collect_liquid Collect in a labeled, leak-proof liquid hazardous waste container. is_solid->collect_liquid Liquid store_waste Store waste container in a designated, secure area. collect_solid->store_waste collect_liquid->store_waste contact_disposal Contact licensed hazardous waste disposal company for pickup. store_waste->contact_disposal end_process End of Disposal Process contact_disposal->end_process

References

Essential Safety and Operational Guide for Handling 4-(2-amino-4-thiazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 4-(2-amino-4-thiazolyl)phenol (CAS No. 57634-55-6). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure to this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield may be worn over goggles for added protection against splashes.[3]Protects against serious eye irritation.[1]
Hand Protection Disposable, powder-free nitrile gloves. For prolonged contact or splash risk, consider double-gloving or using thicker, chemical-resistant gloves.[3][4]Prevents skin irritation and absorption.[1]
Body Protection A long-sleeved laboratory coat. A chemical-resistant apron is advised for tasks with a higher risk of splashes.[3][5]Protects against skin contact and contamination of personal clothing.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient or during large spills, an N95 or higher-rated respirator may be necessary.[4][7]Prevents respiratory tract irritation.[1]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[3]Protects feet from spills and falling objects.

Operational and Disposal Plans

Step-by-Step Handling Procedures
  • Preparation:

    • Ensure a well-ventilated area, preferably a certified chemical fume hood, is available and operational.[6]

    • Gather all necessary PPE as outlined in Table 1 and inspect for any damage before use.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

  • Handling the Compound:

    • Avoid direct contact with skin, eyes, and clothing.[6]

    • Handle the solid material in a manner that minimizes dust generation.[6]

    • When weighing or transferring the powder, do so within the fume hood.

    • Keep the container tightly closed when not in use.[8]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[6]

    • Remove and dispose of gloves and any other contaminated disposable PPE in a designated hazardous waste container.

    • Contaminated clothing should be removed immediately and decontaminated before reuse.[6]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Storage and Disposal Plan
  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents.

  • Disposal: All chemical waste, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations.[3][9] Do not mix with other waste streams. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment prep_workspace->prep_emergency handle_weigh Weighing and Transfer prep_emergency->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate dispose_liquid Dispose of Liquid Waste handle_reaction->dispose_liquid cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_solid Dispose of Solid Waste cleanup_ppe->dispose_solid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-amino-4-thiazolyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(2-amino-4-thiazolyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.